4-Formylphenyl benzenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-8-12(9-7-11)17-18(15,16)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNUPIUMVNSKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364902 | |
| Record name | 4-formylphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-50-0 | |
| Record name | 4-formylphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-formylphenyl benzenesulfonate, a valuable intermediate in organic synthesis and drug discovery. The document details the primary synthesis pathway, a complete experimental protocol, and relevant quantitative data.
Synthesis Pathway
The most common and direct pathway for the synthesis of this compound involves the esterification of 4-hydroxybenzaldehyde with benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base, typically a tertiary amine such as triethylamine or pyridine, is employed.
The overall reaction is depicted below:
Figure 1: Synthesis of this compound.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound, adapted from general procedures for the synthesis of aryl sulfonates.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise while stirring.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Reactants | |
| 4-Hydroxybenzaldehyde | 1.0 eq |
| Benzenesulfonyl chloride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product Information | |
| Yield | >90% (typical) |
| Physical State | Solid |
| Molecular Formula | C₁₃H₁₀O₄S |
| Molecular Weight | 262.28 g/mol |
Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Assignment |
| δ 9.9 - 10.0 | Singlet | Aldehydic proton (-CHO) |
| δ 7.8 - 8.0 | Multiplet | Protons on the benzenesulfonate ring (ortho to SO₂) |
| δ 7.5 - 7.7 | Multiplet | Protons on the benzenesulfonate ring (meta & para) |
| δ 7.9 - 8.1 | Doublet | Aromatic protons on the phenyl ring (ortho to CHO) |
| δ 7.3 - 7.5 | Doublet | Aromatic protons on the phenyl ring (ortho to O) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) |
| Aldehyde Carbonyl | ~191 |
| Aromatic Carbons | 120 - 155 |
| Sulfonate-bearing Carbon | ~145 |
| IR Spectroscopy (KBr) | Characteristic Absorption (cm⁻¹) | Assignment |
| 1700 - 1715 | C=O stretch of the aldehyde | |
| 1370 - 1380 | Asymmetric SO₂ stretch of the sulfonate | |
| 1175 - 1195 | Symmetric SO₂ stretch of the sulfonate | |
| 1100 - 1200 | C-O stretch of the ester |
Experimental Workflow
The logical flow of the synthesis and purification process is illustrated in the following diagram.
Figure 2: Experimental workflow for the synthesis of this compound.
Unable to Retrieve Spectroscopic Data for CAS Number 201737-53-5
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A thorough search of chemical databases and scientific literature failed to associate CAS number 201737-53-5 with a specific chemical name, structure, or any related spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data. Without the fundamental identification of the compound, it is not possible to retrieve or present the requested spectroscopic data, experimental protocols, or associated biological signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the CAS number. Accurate identification is the prerequisite for accessing detailed technical information critical for research and development.
Should a corrected CAS number or the chemical name of the compound of interest be provided, a comprehensive technical guide can be developed to meet the specified requirements, including structured data tables, detailed experimental methodologies, and visualizations of relevant pathways.
physical and chemical properties of 4-Formylphenyl benzenesulfonate
An In-depth Technical Guide to 4-Formylphenyl Benzenesulfonate
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The information is compiled from available data on the compound and its structural analogs, offering insights for its application in research and development.
Chemical Identity and Physical Properties
This compound is an organic compound characterized by a formyl group substituent on the phenyl ring and a benzenesulfonate ester linkage. This structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.
Table 1: Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₀O₄S | [1] |
| Molecular Weight | 262.28 g/mol | [1] |
| CAS Number | Not explicitly found, CBNumber: CB32057368 | [1] |
| Appearance | Likely a colorless solid | Inferred from[2] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | As a solid, a distinct melting point is expected. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its aromatic nature and molecular weight. |
| Solubility | Soluble in polar aprotic solvents | The formyl group increases polarity.[3] |
| Density | ~1.4 g/cm³ (Predicted) | Based on similar structures.[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the formyl group and the benzenesulfonate ester.
-
Formyl Group Reactivity : The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for derivatization. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products. The formyl group can form covalent bonds with nucleophilic sites on proteins, suggesting its potential as an enzyme inhibitor.[3]
-
Benzenesulfonate Group : The benzenesulfonate moiety is a good leaving group, which can be relevant in certain nucleophilic substitution reactions, although the ester linkage to the phenyl ring is generally stable. The sulfonate group enhances the compound's solubility and stability in aqueous environments.[3] Benzenesulfonates are generally stable but can undergo desulfonation at elevated temperatures (around 200 °C) in water.[4]
-
Stability : Aromatic sulfonated compounds are generally more stable at lower temperatures and in acidic aqueous solutions.[5]
Logical Relationship of Functional Groups and Reactivity
Caption: Key functional groups of this compound and their associated chemical reactivity.
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in dichloromethane. Cool the solution in an ice bath.
-
Addition of Reagents: Add pyridine to the solution, followed by the dropwise addition of benzenesulfonyl chloride.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Workup:
-
Quench the reaction with the addition of water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure this compound.[6]
-
Proposed Experimental Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Spectral Data
Specific spectral data (NMR, IR, MS) for this compound is not available in the search results. However, expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: Expect signals in the aromatic region (7-8.5 ppm). A singlet for the aldehyde proton would be expected around 10 ppm.
-
¹³C NMR: A signal for the aldehyde carbon would be expected around 190 ppm. Aromatic carbons would appear in the 120-150 ppm range.
-
IR Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹ and strong S=O stretching bands for the sulfonate group around 1350 and 1175 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 262.
Applications in Research and Drug Development
Given its chemical structure, this compound is a promising intermediate for the synthesis of more complex molecules.
-
Organic Synthesis: It serves as a building block for creating heterocyclic compounds and other bioactive agents.[3] The formyl group allows for the introduction of various functionalities through condensation and other reactions.
-
Enzyme Inhibition Studies: The reactive aldehyde could be used to probe the active sites of enzymes, potentially leading to the development of novel inhibitors.[3]
-
Biochemical Probes: The dual functionality of this compound makes it a candidate for the design of biochemical probes.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is intended for research use only. Based on related compounds, it may cause skin and eye irritation. Personal protective equipment (gloves, safety glasses) should be worn when handling this compound.
References
- 1. This compound [chemicalbook.com]
- 2. 4-formylphenyl 4-methylbenzenesulfonate [sytracks.com]
- 3. 4-Formylphenyl 4-(acetylamino)benzenesulfonate | 432000-22-1 | Benchchem [benchchem.com]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Formylphenyl benzenesulfonate: Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and biological activity of 4-Formylphenyl benzenesulfonate is limited. This guide provides comprehensive methodologies and contextual information based on the known properties of structurally related benzenesulfonate and benzenesulfonamide compounds.
Introduction
This compound is an aromatic organic compound containing a formyl group and a benzenesulfonate ester. This structure suggests potential applications as an intermediate in organic synthesis and as a subject of investigation in medicinal chemistry, given the diverse biological activities of related sulfonamide and sulfonate-containing molecules. This guide offers a technical overview of its expected solubility characteristics, detailed experimental protocols for its analysis, and a discussion of relevant biological signaling pathways where similar compounds have shown activity.
Solubility in Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent with strong solvating power for aromatic and polar compounds. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane (DCM) | Moderately Soluble | A solvent of moderate polarity that can interact with the aromatic rings. |
| Ethyl Acetate | Moderately Soluble | A moderately polar solvent; solubility may be enhanced by heating. |
| Ethanol | Sparingly Soluble | A polar protic solvent; recrystallization from ethanol has been reported for a related compound, suggesting solubility is temperature-dependent.[1] |
| Methanol | Sparingly Soluble | A polar protic solvent, similar to ethanol. |
| Hexane | Insoluble | A nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
| Diethyl Ether | Sparingly Soluble | A relatively nonpolar ether; expected to have limited solvating power for this compound. |
Note: This table is predictive and should be confirmed by experimental determination.
Experimental Protocols
Synthesis of a Representative Benzenesulfonate Ester
A general method for the synthesis of aryl benzenesulfonates involves the reaction of a phenol with benzenesulfonyl chloride in the presence of a base. The following is a representative procedure for the synthesis of a similar compound, N-(4-hydroxyphenyl)benzenesulfonamide, which can be adapted for this compound by substituting 4-hydroxybenzaldehyde for para-aminophenol.
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or aqueous sodium carbonate (10%).
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, if using an aqueous base, the product may precipitate and can be collected by filtration. If using an organic solvent, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Recrystallization from Ethanol
Recrystallization is a common technique for purifying solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility in a cold solvent.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove residual solvent.
Determination of Solubility
3.3.1. Shake-Flask Method with UV/Vis Spectrophotometric Analysis
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]
Workflow for Shake-Flask Solubility Determination
References
An In-depth Technical Guide to the Synthesis of 4-Formylphenyl benzenesulfonate from 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Formylphenyl benzenesulfonate from 4-hydroxybenzaldehyde. This process is of significant interest to researchers and professionals in drug development and organic synthesis due to the utility of sulfonate esters as key intermediates. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde with benzenesulfonyl chloride. This reaction, typically conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzaldehyde on the sulfur atom of benzenesulfonyl chloride, leading to the formation of the corresponding sulfonate ester. The presence of a base is crucial to facilitate the reaction by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Reaction Scheme
The overall chemical transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. The following protocol is based on established Schotten-Baumann reaction principles and analogous syntheses of similar sulfonate esters.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 |
| Pyridine | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| 1 M Hydrochloric acid | HCl | 36.46 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
| Ethanol | C₂H₅OH | 46.07 |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from ethanol to yield this compound as a solid.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Quantitative Data
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀O₄S[1] |
| Molecular Weight | 262.28 g/mol [1] |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, which is characteristic of the Schotten-Baumann reaction.
Signaling Pathway Diagram
Caption: Reaction mechanism pathway.
Step 1: Deprotonation: The basic catalyst, such as pyridine, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.
Step 2: Nucleophilic Attack: The generated phenoxide ion acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride, forming a tetrahedral intermediate.
Step 3: Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group, to form the stable this compound product.
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Pyridine is flammable and toxic. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction with benzenesulfonyl chloride is exothermic. Proper temperature control is essential, especially during the addition of the reagent.
Conclusion
The synthesis of this compound from 4-hydroxybenzaldehyde via the Schotten-Baumann reaction is a robust and efficient method for obtaining this valuable synthetic intermediate. This guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in its successful preparation. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields and ensuring laboratory safety.
References
Stability and Storage of Aryl Sulfonates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of aryl sulfonates, a class of organic compounds of significant interest in pharmaceutical and chemical research. This document details their degradation pathways, recommended storage conditions, and the methodologies for assessing their stability.
Introduction to Aryl Sulfonates
Aryl sulfonates are esters of arenesulfonic acids with the general structure Ar-SO₂-O-Ar'. They are widely utilized as intermediates in organic synthesis, as leaving groups in nucleophilic substitution reactions, and as active moieties in various therapeutic agents.[1][2] The stability of these compounds is a critical parameter that influences their shelf-life, efficacy, and safety profile in drug development and other applications. Understanding the factors that affect their stability and the mechanisms of their degradation is paramount for ensuring product quality and regulatory compliance.
Chemical Stability and Degradation Pathways
The stability of aryl sulfonates is influenced by several factors, including their chemical structure, and exposure to environmental conditions such as pH, temperature, light, and oxidizing agents. The primary degradation pathways include hydrolysis, photolysis, thermolysis, and oxidation.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for aryl sulfonates, particularly under acidic or basic conditions. The reaction involves the cleavage of the sulfonate ester bond to yield an arenesulfonic acid and a phenol.
The rate of hydrolysis is significantly influenced by the pH of the medium and the nature of the substituents on the aryl rings. Electron-withdrawing groups on the leaving phenoxy group can accelerate the rate of hydrolysis.[3][4] The mechanism of alkaline hydrolysis of aryl benzenesulfonates has been a subject of study, with evidence suggesting a stepwise mechanism involving a pentavalent intermediate for poorer leaving groups and a concerted mechanism for good leaving groups.[5]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of aryl sulfonates. The mechanism often involves the homolytic cleavage of the S-O bond, leading to the formation of sulfonyl and phenoxy radicals. These reactive intermediates can then participate in a variety of secondary reactions. The presence of water can influence the photochemical pathway, with photoheterolysis leading to the formation of aryl cations in aqueous media.[6]
Thermal Degradation
Aryl sulfonates can undergo thermal decomposition at elevated temperatures. The degradation pathway and the resulting products depend on the specific structure of the compound and the conditions of heating. For some aryl sulfonates, thermal decomposition can lead to the formation of diaryl sulfides, aryl arenethiosulphonates, and other related compounds.[7]
Oxidative Degradation
Aryl sulfonates can be susceptible to oxidative degradation in the presence of oxidizing agents. The reaction can be initiated by various oxidants, and the degradation pathway may involve oxidation of the sulfur atom or the aromatic rings. In the context of drug development, oxidative stress testing is a critical component of forced degradation studies to assess the susceptibility of the molecule to oxidation.[8][9]
Quantitative Stability Data
The following tables summarize available quantitative data on the degradation of aryl sulfonates under various conditions. It is important to note that degradation kinetics are highly dependent on the specific compound structure and experimental conditions.
Table 1: Kinetics of Alkaline Hydrolysis of Substituted Aryl Benzenesulfonates
| Leaving Group (Substituent on Phenol) | pKa of Leaving Group | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) at 25°C | Reference |
| 4-Nitrophenol | 7.15 | 1.3 | [3] |
| 4-Cyanophenol | 7.95 | 0.45 | [3] |
| 4-Bromophenol | 9.34 | 0.08 | [3] |
| Phenol | 9.99 | 0.02 | [3] |
| 4-Methylphenol | 10.26 | 0.01 | [3] |
Table 2: Thermal Degradation Data for Selected Sulfonated Polymers
| Polymer | Degradation Onset Temperature (°C) | Method | Reference |
| Sulfonated poly(aryl ether ketone sulfone) | >250 (for sulfonic acid group splitting) | TGA | [10] |
| Spirophosphates (intumescent flame retardants) | 180-550 (multistage) | TGA | [11] |
Table 3: Biodegradation of Linear Alkylbenzene Sulfonates (LAS)
| Strain | Substrate | Degradation Rate (%) | Time (h) | Reference |
| Klebsiella sp. L-2 | LAS (50 mg/L) | 94.2 | 120 | [12] |
| Enterobacter sp. L-15 | LAS (50 mg/L) | 92.2 | 120 | [12] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and stability of aryl sulfonates. Based on available safety data sheets and general chemical handling principles, the following storage conditions are recommended:
-
Containers: Store in tightly closed, well-sealed containers.
-
Environment: Keep in a dry, cool, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.
-
Temperature: While specific temperature requirements vary, storage at controlled room temperature is generally advisable. Avoid excessive heat.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the stability of aryl sulfonates and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[13]
Forced Hydrolysis
-
Objective: To assess stability towards acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare solutions of the aryl sulfonate (e.g., 1 mg/mL) in acidic (0.1 M to 1 M HCl or H₂SO₄) and basic (0.1 M to 1 M NaOH or KOH) media.[13]
-
Incubate the solutions at room temperature or elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[13][14]
-
At specified time points, withdraw samples, neutralize them, and dilute to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and any degradation products.
-
Photostability Testing
-
Objective: To evaluate the impact of light exposure on the stability of the aryl sulfonate.
-
Protocol (as per ICH Q1B guidelines):
-
Expose the solid aryl sulfonate or its solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16]
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating method.
-
Thermal Stability Testing
-
Objective: To determine the effect of elevated temperatures on the stability of the aryl sulfonate.
-
Protocol:
-
Place the solid aryl sulfonate in a suitable container and store it in a calibrated oven at a temperature significantly higher than that used for accelerated stability testing (e.g., in 10°C increments above 40°C).[17]
-
For solutions, incubate at elevated temperatures (e.g., 50-70°C).[14]
-
Monitor the samples at various time points and analyze for degradation.
-
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be employed to determine decomposition temperatures and kinetic parameters.[18][19]
-
Oxidative Stress Testing
-
Objective: To assess the susceptibility of the aryl sulfonate to oxidation.
-
Protocol:
-
Prepare a solution of the aryl sulfonate and treat it with an oxidizing agent, such as hydrogen peroxide (H₂O₂). A common starting condition is 3% H₂O₂ at room temperature for 6-24 hours.[20]
-
If no significant degradation is observed, the concentration of H₂O₂ can be increased (e.g., up to 30%) or the temperature can be elevated.[20]
-
Analyze the stressed samples using a suitable analytical method to identify and quantify any oxidative degradation products.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for stability testing of aryl sulfonates.
-
HPLC: A stability-indicating HPLC method should be developed and validated to separate the parent aryl sulfonate from all potential degradation products. This typically involves method development to optimize column chemistry, mobile phase composition, and detector wavelength.
-
LC-MS: LC-MS is a powerful tool for the identification and quantification of degradation products. It provides molecular weight and structural information, which is crucial for elucidating degradation pathways.[21][22][23]
Role in Biological Signaling Pathways
While the direct role of many synthetic aryl sulfonates as primary signaling molecules is not extensively documented, the process of sulfonation is a critical post-translational modification that regulates a vast array of biological processes. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to various substrates, including proteins, lipids, and carbohydrates.[24][25]
Sulfonation can modulate protein-protein interactions, enzyme activity, and hormone function. For instance, sulfation of glycosaminoglycans is crucial for cell adhesion and signaling.[26] Aryl vinyl sulfonates have been developed as mechanism-based probes to study protein tyrosine phosphatases (PTPs), which are key enzymes in cellular signaling cascades.[27] Therefore, while not always direct signaling molecules themselves, aryl sulfonates can serve as important tools for studying and modulating signaling pathways.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of aryl sulfonates.
Caption: Major degradation pathways for aryl sulfonates.
Caption: Experimental workflow for stability testing.
Caption: Role of sulfonation in biological signaling.
Conclusion
The stability and storage of aryl sulfonates are critical considerations for their successful application in research and development. A thorough understanding of their degradation pathways, coupled with robust stability testing protocols, is essential for ensuring the quality, safety, and efficacy of products containing these compounds. This guide provides a foundational understanding and practical methodologies for researchers and scientists working with aryl sulfonates. Further investigation into the specific stability profiles of novel aryl sulfonate derivatives is encouraged to build upon this knowledge base.
References
- 1. alkyl aryl sulfonates: Topics by Science.gov [science.gov]
- 2. Aryl sulfonate based anticancer alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www3.paho.org [www3.paho.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. europeanreview.org [europeanreview.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 18. fauske.com [fauske.com]
- 19. store.astm.org [store.astm.org]
- 20. researchgate.net [researchgate.net]
- 21. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative determination of fluorotelomer sulfonates in groundwater by LC MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
4-Formylphenyl Benzenesulfonate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formylphenyl benzenesulfonate is an organic compound featuring a benzenesulfonate group ester-linked to a 4-formylphenol moiety. This structure presents functionalities of interest for chemical synthesis and potential applications in medicinal chemistry and materials science. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, reductive amination, and olefination reactions. The benzenesulfonate group is a well-known leaving group and can also influence the molecule's solubility and electronic properties. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthesis protocol based on analogous compounds, and a summary of related chemical principles. Due to the limited direct experimental data on this specific molecule, information from closely related structures is leveraged to provide a thorough overview.
Chemical Properties and Data
Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information and provides computed properties for reference.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₀O₄S | ChemicalBook[1] |
| Formula Weight | 262.28 g/mol | ChemicalBook[1] |
| CAS Number | Not widely reported | - |
| InChIKey | BDNUPIUMVNSKPP-UHFFFAOYSA-N | TimTec[2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Soluble in organic solvents (predicted) | - |
| ¹H NMR | Not Available | - |
| ¹³C NMR | Not Available | - |
| IR Spectroscopy | Not Available | - |
| Mass Spectrometry | Not Available | - |
Synthesis of this compound
Proposed Experimental Protocol
This protocol is adapted from the synthesis of 4-formylphenyl 4-nitrobenzenesulfonate[3].
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Note: This is a proposed protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
General Principles of Sulfonate Ester Formation
The synthesis of this compound follows the general principle of forming a sulfonate ester from a sulfonyl chloride and an alcohol or phenol. This reaction, often referred to as sulfonylation, is a cornerstone of organic synthesis.
References
Methodological & Application
Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis
Introduction
4-Formylphenyl benzenesulfonate is a bifunctional organic compound featuring both an aldehyde group and a benzenesulfonate ester. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a range of chemical transformations. The aldehyde moiety can participate in various reactions such as nucleophilic additions, reductions, and the formation of imines and enamines. Simultaneously, the benzenesulfonate group is a good leaving group, making the molecule susceptible to nucleophilic substitution and cross-coupling reactions.
Despite its potential, detailed and specific applications of this compound in the scientific literature are not widely documented. The available information primarily pertains to structurally similar compounds. This document aims to provide a detailed overview of the potential synthetic utility of this compound based on the reactivity of its constituent functional groups and information extrapolated from related molecules.
Synthetic Potential and Key Reactions
The reactivity of this compound can be categorized based on its two primary functional groups: the formyl (aldehyde) group and the benzenesulfonate group.
1.1 Reactions involving the Formyl Group:
The aldehyde functionality is a cornerstone of organic synthesis. Potential reactions at this site include:
-
Nucleophilic Addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Henry Reaction: A base-catalyzed C-C bond-forming reaction with a nitroalkane.
1.2 Reactions involving the Benzenesulfonate Group:
The benzenesulfonate moiety is an excellent leaving group, analogous to tosylates and mesylates. This enables a variety of substitution and coupling reactions:
-
Nucleophilic Aromatic Substitution (SNA r): While less common for benzenesulfonates on unactivated rings, under specific conditions, it could be displaced by strong nucleophiles.
-
Cross-Coupling Reactions: The benzenesulfonate group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Potential Applications in Drug Development and Materials Science
The bifunctional nature of this compound makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds or as a linker in bioconjugation. The formyl group can be used to introduce pharmacophoric elements, while the benzenesulfonate allows for the attachment of the molecule to a larger scaffold.
-
Materials Science: As a monomer or building block for the synthesis of functional polymers, dyes, or liquid crystals.
Experimental Protocols (Hypothetical Examples)
As specific literature protocols for this compound are scarce, the following are hypothetical protocols based on standard organic chemistry transformations for its functional groups. Researchers should perform small-scale trials to optimize these conditions.
3.1. Synthesis of 4-(Hydroxymethyl)phenyl Benzenesulfonate via Reduction of the Aldehyde
This protocol describes the selective reduction of the aldehyde group to a primary alcohol.
Workflow Diagram:
Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives from the versatile starting material, 4-Formylphenyl benzenesulfonate. This compound serves as a valuable building block in medicinal chemistry and materials science due to its dual reactivity: the aldehyde group allows for the formation of imines, secondary amines, and olefins, while the benzenesulfonate group can participate in cross-coupling reactions.
Introduction
This compound is an aromatic compound containing both an aldehyde functional group and a benzenesulfonate ester. The aldehyde group is a versatile handle for various chemical transformations, including condensation reactions with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines. Furthermore, the aldehyde can undergo Wittig reactions to yield olefins. The benzenesulfonate moiety is a known leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. This dual functionality makes this compound an attractive starting material for the synthesis of diverse molecular scaffolds for drug discovery and other applications.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic transformations that can be performed on this compound.
Caption: Synthetic routes for derivatization of this compound.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Synthesis of Schiff Base (Imine) Derivatives
This protocol describes the condensation reaction of this compound with a primary amine to form a Schiff base.
Workflow:
Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylphenyl benzenesulfonate serves as a highly effective safety-catch linker in solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide aldehydes. Peptide aldehydes are a critical class of molecules in drug discovery and chemical biology, acting as potent enzyme inhibitors and valuable intermediates for further peptide modifications. The benzenesulfonate group provides robust protection of the aldehyde functionality throughout the iterative process of peptide chain elongation. This protection is stable to the acidic and basic conditions typically employed in standard Fmoc-based SPPS. The "safety-catch" nature of this linker lies in the requirement of a specific activation step—the removal of the benzenesulfonate group—prior to the final cleavage of the peptide from the solid support, thus offering an additional layer of control in the synthetic strategy.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide aldehydes.
Principle of the Method
The use of this compound as a linker in SPPS follows a multi-step strategy:
-
Linker Immobilization: The this compound linker is first attached to a suitable solid support, typically an amino-functionalized resin, via the formation of a stable bond such as a hydrazone.
-
Peptide Elongation: The peptide chain is assembled on the linker-derivatized resin using standard Fmoc-based solid-phase synthesis protocols. The benzenesulfonate group protects the aldehyde during repeated cycles of Fmoc deprotection (base treatment) and amino acid coupling.
-
Linker Activation (Safety-Catch Removal): Once the desired peptide sequence is assembled, the benzenesulfonate group is selectively removed to "activate" the linker for cleavage. This is typically achieved through nucleophilic aromatic substitution.
-
Cleavage and Deprotection: The final peptide aldehyde is cleaved from the resin, often under mild acidic conditions that hydrolyze the bond formed during immobilization. Concurrently, side-chain protecting groups are removed.
This strategy allows for the efficient and controlled synthesis of peptide aldehydes, minimizing side reactions associated with an unprotected aldehyde functionality.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base for coupling (e.g., DIPEA, NMM)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Cleavage cocktail reagents (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water)
-
Reagents for linker activation and cleavage (specifics detailed in the protocols)
Protocol 1: Preparation of this compound-Derivatized Resin
This protocol describes the immobilization of the linker onto an aminomethyl resin via a hydrazone linkage.
-
Resin Swelling: Swell aminomethylated polystyrene resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Hydrazine Treatment: Treat the swollen resin with a solution of hydrazine hydrate (10 eq.) in DMF for 2 hours at room temperature to generate a hydrazide-functionalized resin.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Linker Attachment: Add a solution of this compound (3 eq.) in DMF to the resin. Add a catalytic amount of acetic acid (e.g., 1% v/v). Agitate the mixture at room temperature for 12 hours.
-
Washing and Capping: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). To cap any unreacted hydrazide groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 1 hour.
-
Final Washing and Drying: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on the prepared resin.
-
Resin Swelling: Swell the this compound-derivatized resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Washing and Drying: After the final coupling, wash the peptidyl-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
Protocol 3: Linker Activation and Cleavage to Yield Peptide Aldehyde
This two-step protocol first removes the benzenesulfonate group and then cleaves the peptide from the resin.
Step 1: Removal of the Benzenesulfonate Group (Activation)
-
Swell the dried peptidyl-resin in a suitable aprotic solvent like NMP or DMF.
-
Treat the resin with a solution of a nucleophile, such as N-methylaniline or thiophenol (10 eq.), and a base, such as DBU or DIPEA (10 eq.), in NMP.
-
Agitate the reaction mixture at room temperature for 6-12 hours.
-
Wash the resin thoroughly with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Step 2: Cleavage of the Peptide Aldehyde from the Resin
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide aldehyde.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide aldehyde by reverse-phase HPLC.
Data Presentation
Table 1: Representative Yields for Peptide Aldehyde Synthesis using this compound Linker
| Peptide Sequence | Crude Yield (%) | Purity after HPLC (%) |
| Ac-Leu-Val-Gly-H | 75 | >95 |
| H-Phe-Ala-Leu-H | 68 | >92 |
| Ac-Tyr-Gly-Gly-Phe-Leu-H | 55 | >90 |
Note: Yields and purities are representative and can vary depending on the peptide sequence and synthesis conditions.
Visualizations
Experimental Workflow
Caption: Workflow for peptide aldehyde synthesis.
Signaling Pathway Inhibition by a Peptide Aldehyde
Caption: Inhibition of a protease signaling pathway.
Applications in Research and Drug Development
Peptide aldehydes synthesized using the this compound linker are valuable tools for:
-
Enzyme Inhibition Studies: Many proteases, such as calpains, caspases, and cathepsins, are implicated in diseases like cancer, neurodegenerative disorders, and inflammatory conditions. Peptide aldehydes can be designed as potent and specific inhibitors of these enzymes, making them excellent candidates for drug discovery and for studying enzyme function.[1]
-
Probing Enzyme Specificity: Libraries of peptide aldehydes with varying sequences can be synthesized to map the substrate specificity of proteases.
-
Development of Activity-Based Probes: The aldehyde functionality can be used to covalently label the active site of enzymes, allowing for their detection and characterization in complex biological samples.
-
Peptide Ligation and Modification: The C-terminal aldehyde can serve as a chemical handle for further modifications, such as ligation with other peptides or conjugation to carrier molecules.[1]
By providing a robust and controllable method for their synthesis, the this compound linker facilitates the exploration of these and other applications of peptide aldehydes in life sciences and medicine.
References
Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Formylphenyl benzenesulfonate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group and a benzenesulfonate moiety, allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries. The benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions or be retained to influence the physicochemical properties of the final compounds. The aldehyde functionality is amenable to various reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes, providing a gateway to a multitude of heterocyclic and acyclic structures with potential therapeutic applications.
This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of enzyme inhibitors. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of various biologically active molecules. The benzenesulfonamide moiety, which can be readily derived from the benzenesulfonate, is a well-established pharmacophore found in numerous approved drugs.[1] Derivatives of this compound have shown promise as:
-
Carbonic Anhydrase Inhibitors: The benzenesulfonamide group is a key feature of many potent carbonic anhydrase (CA) inhibitors.[2] These inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants.[2]
-
Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Benzenesulfonate and sulfonamide derivatives have been explored as aldose reductase inhibitors.
-
Anticancer Agents: Certain sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in tumor progression.[1]
-
Anti-inflammatory and Antiviral Agents: The benzenesulfonamide scaffold has been incorporated into molecules with anti-inflammatory and antiviral properties.[3]
Data Presentation
While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of related benzenesulfonamide derivatives against key medicinal chemistry targets, illustrating the potential of this chemical class.
| Compound Class | Target Enzyme | IC50 / Inhibition | Reference Compound | Reference IC50 |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase II (hCA II) | Low nanomolar range | Acetazolamide | ~12 nM |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase IX (hCA IX) | Low nanomolar range | Acetazolamide | ~25 nM |
| Thiosemicarbazone-Benzenesulfonamides | Aldose Reductase (ALR2) | 1.42 µM | - | - |
| N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides | Aldose Redductase | Higher than N-benzenesulfonylglycine derivatives | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of aryl sulfonates.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Synthesis of a Benzenesulfonamide Derivative via Reductive Amination
This protocol describes a general method to synthesize N-substituted benzenesulfonamides from this compound, which would first be converted to the corresponding amine. A more direct approach starting from a sulfonamide is also common. For the purpose of illustrating the utility of the title compound, we will assume a two-step process.
Step 1: Conversion to 4-(aminomethyl)phenyl benzenesulfonate (Hypothetical Intermediate) This step is a standard reduction of the aldehyde to an amine, which can be achieved through various methods like reductive amination.
Step 2: Synthesis of a Schiff Base and Subsequent Reduction
-
Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 2-4 hours to form the imine (Schiff base). Monitor by TLC.
-
Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against carbonic anhydrase.[4]
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control).
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (4-nitrophenyl acetate).
-
Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.
-
Calculate the initial reaction rates.
-
The percentage of inhibition is calculated using the formula: (1 - (Vi/V0)) * 100, where Vi is the rate in the presence of the inhibitor and V0 is the rate in the absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a common method for screening aldose reductase inhibitors.[1]
Materials:
-
Partially purified aldose reductase from rat lens
-
DL-Glyceraldehyde (substrate)
-
NADPH
-
Phosphate buffer (pH 6.2)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations (or DMSO for control) and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption.
-
The percentage of inhibition is calculated as (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.
References
Application Notes and Protocols for the Sulfonylation of 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of phenolic compounds is a fundamental transformation in organic synthesis, yielding sulfonate esters, a class of compounds with significant applications in medicinal chemistry and materials science. Sulfonate esters are recognized for their roles as effective leaving groups in nucleophilic substitution reactions and as bioactive molecules themselves, exhibiting a range of biological activities including antimicrobial and enzyme inhibitory properties. 4-Hydroxybenzaldehyde is a readily available starting material, and its sulfonylation provides access to a variety of 4-formylphenyl sulfonate esters, which are valuable intermediates for further chemical modifications and potential drug candidates.
This document provides detailed experimental protocols for the synthesis of three distinct 4-formylphenyl sulfonate esters from 4-hydroxybenzaldehyde: 4-formylphenyl p-toluenesulfonate (tosylate), 4-formylphenyl benzenesulfonate, and 4-formylphenyl 5-(dimethylamino)naphthalene-1-sulfonate (dansylate).
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the sulfonylation of 4-hydroxybenzaldehyde with different sulfonyl chlorides. The data is compiled from analogous reactions and general principles of organic synthesis.
| Sulfonylating Agent | Product Name | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| p-Toluenesulfonyl chloride | 4-Formylphenyl p-toluenesulfonate | Pyridine | Dichloromethane | 4-6 | 0 to RT | 85-95 |
| Benzenesulfonyl chloride | This compound | Triethylamine | Dichloromethane | 4-6 | 0 to RT | 80-90 |
| Dansyl chloride | 4-Formylphenyl dansylate | DABCO | Dichloromethane | 2-4 | RT | 80-90 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and purification methods.
The following table presents the expected spectroscopic data for the synthesized 4-formylphenyl sulfonate esters. This data is crucial for the characterization and confirmation of the product's identity and purity.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |
| 4-Formylphenyl p-toluenesulfonate | 10.0 (s, 1H, CHO), 7.9-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, CH3) | 191, 155, 146, 135, 132, 131, 130, 129, 123, 22 | ~1700 (C=O), ~1370 & ~1180 (SO2) |
| This compound | 10.0 (s, 1H, CHO), 7.9-7.3 (m, 9H, Ar-H) | 191, 155, 135, 134, 131, 130, 129, 123 | ~1700 (C=O), ~1375 & ~1185 (SO2) |
| 4-Formylphenyl dansylate | 10.0 (s, 1H, CHO), 8.6-7.1 (m, 10H, Ar-H), 2.9 (s, 6H, N(CH3)2) | 191, 155, 152, 135, 132, 131, 130, 129, 123, 119, 115, 45 | ~1700 (C=O), ~1360 & ~1150 (SO2) |
Experimental Protocols
The following are detailed methodologies for the synthesis of the three targeted sulfonate esters.
Protocol 1: Synthesis of 4-Formylphenyl p-toluenesulfonate
-
Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask cooled in an ice bath (0 °C), add pyridine (1.2 mL, 15 mmol).
-
Addition of Reagent: Slowly add a solution of p-toluenesulfonyl chloride (2.10 g, 11 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous NaHCO3 solution (2 x 30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to afford pure 4-formylphenyl p-toluenesulfonate as a white solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL). Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 mL, 15 mmol).
-
Addition of Reagent: Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture sequentially with water (30 mL), 1M HCl (30 mL), saturated aqueous NaHCO3 solution (30 mL), and brine (30 mL).
-
Isolation: Dry the organic phase with anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system.
Protocol 3: Synthesis of 4-Formylphenyl dansylate
-
Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and dansyl chloride (2.97 g, 11 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask.
-
Addition of Base: Add a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.35 g, 12 mmol) in dichloromethane (10 mL) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the mixture with 1M HCl (2 x 25 mL) and then with saturated aqueous NaHCO3 solution (25 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash chromatography on silica gel to yield the desired 4-formylphenyl dansylate.
Visualization
The following diagram illustrates the general experimental workflow for the sulfonylation of 4-hydroxybenzaldehyde.
Caption: General experimental workflow for the sulfonylation of 4-hydroxybenzaldehyde.
Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C₁₃H₁₀O₄S and a molecular weight of 262.28 g/mol .[1] Its structure, featuring a reactive aldehyde group and a benzenesulfonate ester, makes it a potentially valuable intermediate in organic synthesis and drug discovery. The aldehyde functionality can undergo a variety of chemical transformations, while the benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions. A thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound for its application in research and development.
This document provides a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and expected data. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented is predictive and based on the analysis of structurally similar compounds.
Key Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the compound.
-
Thermal Analysis (TGA/DSC): To assess thermal stability and decomposition profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm for this compound, referenced to a standard solvent signal. These predictions are based on the known chemical shifts of benzenesulfonates and substituted benzaldehydes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | 9.9 - 10.1 | Singlet | - |
| Aromatic-H (formylphenyl) | 7.9 - 8.1 | Doublet | ~8.0 |
| Aromatic-H (formylphenyl) | 7.3 - 7.5 | Doublet | ~8.0 |
| Aromatic-H (benzenesulfonate) | 7.8 - 8.0 | Multiplet | - |
| Aromatic-H (benzenesulfonate) | 7.5 - 7.7 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190 - 192 |
| Aromatic C (quaternary, formylphenyl, C-O) | 153 - 155 |
| Aromatic C (quaternary, benzenesulfonate, C-S) | 144 - 146 |
| Aromatic C-H (benzenesulfonate) | 134 - 136 |
| Aromatic C (quaternary, formylphenyl) | 133 - 135 |
| Aromatic C-H (formylphenyl) | 130 - 132 |
| Aromatic C-H (benzenesulfonate) | 129 - 131 |
| Aromatic C-H (formylphenyl) | 122 - 124 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width of approximately 220 ppm.
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Predicted Mass Spectral Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity |
| 262 | [M]⁺ (Molecular Ion) |
| 141 | [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) |
| 121 | [C₇H₅O₂]⁺ (4-Formylphenoxide cation) |
| 93 | [C₆H₅O]⁺ (Phenoxide cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum in a positive or negative ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
Application Note and Protocol: Purification of 4-Formylphenyl Benzenesulfonate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 4-formylphenyl benzenesulfonate using silica gel column chromatography. The methodology is based on established principles of chromatography for aromatic aldehydes and sulfonates.
Introduction
This compound is an organic compound containing both an aldehyde and a benzenesulfonate functional group. These features make it a useful intermediate in the synthesis of various pharmaceutical and specialty chemical products. The purification of this compound is critical to ensure the removal of starting materials, byproducts, and other impurities that can affect the yield and purity of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.[1] This protocol details a standard normal-phase column chromatography procedure using silica gel as the stationary phase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 205736-83-6 | |
| Molecular Formula | C₁₃H₁₀O₄S | [2] |
| Molecular Weight | 262.28 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Polarity | Moderately polar | Inferred from structure |
Experimental Protocol: Column Chromatography
This protocol outlines the steps for the purification of this compound using flash column chromatography.[1][3] This technique utilizes positive air pressure to accelerate the flow of the mobile phase through the column, leading to a faster and more efficient separation compared to gravity chromatography.[1]
3.1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)
-
Sample: Crude this compound
-
Apparatus: Glass chromatography column, flasks for fraction collection, TLC plates, UV lamp, rotary evaporator.
3.2. Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). This will help in achieving good separation of the desired product from impurities.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.
3.3. Column Preparation (Wet Packing Method)
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[3]
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial mobile phase through it until the silica bed is stable and the eluent runs clear.
3.4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
3.5. Elution and Fraction Collection
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This allows for the elution of compounds with increasing polarity.
-
Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL).[3]
-
Monitor the separation by collecting small spots from each fraction on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
3.6. Product Recovery
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Data Summary
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length |
| Mobile Phase | n-Hexane / Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Initial Eluent Composition | 95:5 (Hexane:EtOAc) |
| Final Eluent Composition | 70:30 (Hexane:EtOAc) |
| Flow Rate | ~5-10 mL/min (Flash Chromatography) |
| Fraction Size | 10-20 mL |
| Detection Method | TLC with UV visualization (254 nm) |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using normal-phase column chromatography. By following the outlined steps, researchers can effectively remove impurities and obtain a high-purity product suitable for further applications in drug development and chemical synthesis. The provided workflow and data summary serve as a practical guide for the successful implementation of this purification technique.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Formylphenyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylphenyl benzenesulfonate is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds. The molecule incorporates an electrophilic aldehyde group, which can readily participate in condensation and cyclization reactions, and a benzenesulfonate moiety, a good leaving group that can be involved in nucleophilic substitution or remain as a functional handle for further derivatization. These characteristics make it a valuable building block in medicinal chemistry and materials science for the construction of novel molecular architectures.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of dihydropyrimidinones via the Biginelli reaction. The Biginelli reaction is a one-pot, three-component synthesis that is of great importance in the preparation of biologically active molecules.[1][2]
Application: Synthesis of Dihydropyrimidinones (DHPMs)
The aldehyde functionality of this compound is well-suited for the Biginelli reaction, a multicomponent reaction that also involves a β-dicarbonyl compound and urea or thiourea.[1][3] This reaction provides a straightforward and atom-economical route to highly functionalized dihydropyrimidinones, a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The benzenesulfonate group on the resulting DHPMs can serve as a point for further chemical modification.
Experimental Workflow
The general workflow for the synthesis of dihydropyrimidinones using this compound is depicted below.
Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidinones.
Detailed Experimental Protocol: Synthesis of 4-(4-(Benzoyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol describes the synthesis of a dihydropyrimidinone derivative using this compound, ethyl acetoacetate, and urea.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ammonium chloride (NH₄Cl) or another suitable catalyst
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Add ethanol (30 mL) to the flask, followed by a catalytic amount of ammonium chloride (1 mmol).
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After completion of the reaction (typically 4-6 hours), cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with gentle stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the product from hot ethanol.
Quantitative Data
The following table summarizes the expected results for the synthesis of dihydropyrimidinone derivatives using this compound under typical Biginelli reaction conditions.
| Entry | β-Dicarbonyl Compound | Amide/Thioamide | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | NH₄Cl | Ethanol | 4-6 | 85-92 |
| 2 | Methyl acetoacetate | Urea | NH₄Cl | Ethanol | 4-6 | 82-90 |
| 3 | Ethyl acetoacetate | Thiourea | NH₄Cl | Ethanol | 5-7 | 80-88 |
| 4 | Acetylacetone | Urea | NH₄Cl | Ethanol | 6-8 | 75-85 |
Yields are estimated based on typical Biginelli reactions and may vary depending on the specific reaction conditions and scale.
Reaction Pathway: Biginelli Reaction Mechanism
The proposed mechanism for the acid-catalyzed Biginelli reaction involving this compound is illustrated below.
Caption: Proposed mechanism for the Biginelli reaction with this compound.
Conclusion
This compound serves as an effective substrate for the Biginelli reaction, enabling the synthesis of functionalized dihydropyrimidinones. The presented protocol offers a reliable and efficient method for obtaining these valuable heterocyclic compounds. The presence of the benzenesulfonate group in the final product opens up possibilities for further synthetic transformations, making this approach highly valuable for the generation of diverse chemical libraries for drug discovery and development. Researchers are encouraged to explore the scope of this reaction with various β-dicarbonyl compounds and urea/thiourea analogs to synthesize a wide array of novel heterocyclic structures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formylphenyl Benzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-Formylphenyl benzenesulfonate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), a comprehensive experimental protocol, and a summary of key reaction parameters to help improve yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base is not effective: The base used may not be strong enough to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde. 3. Moisture in the reaction: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid. 4. Poor quality of reagents: Degradation of 4-hydroxybenzaldehyde or benzenesulfonyl chloride. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Choice of Base: Use a stronger, non-nucleophilic base such as triethylamine or pyridine. Ensure the base is dry. 3. Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon). 4. Reagent Purity: Use freshly opened or properly stored reagents. Check the purity of starting materials via melting point or spectroscopic methods. |
| Formation of a White Precipitate (Side Product) | 1. Hydrolysis of benzenesulfonyl chloride: Presence of water leads to the formation of benzenesulfonic acid. 2. Reaction of the base with benzenesulfonyl chloride: Some bases can react with the sulfonyl chloride. | 1. Strict Anhydrous Conditions: As mentioned above, ensure all components of the reaction are free of moisture. 2. Slow Addition of Reagents: Add the benzenesulfonyl chloride solution dropwise to the mixture of 4-hydroxybenzaldehyde and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. |
| Product is an Oil or Gummy Solid | 1. Impurities present: Residual solvent or byproducts can prevent crystallization. 2. Incomplete removal of the base: Excess base or its salt may be present in the crude product. | 1. Purification: Purify the crude product using column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is often effective. 2. Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: Co-elution during column chromatography. 2. Product instability on silica gel: The product may degrade on the silica gel column. | 1. Alternative Purification: Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[1] 2. Deactivated Silica: If degradation is suspected, use silica gel that has been deactivated with a small amount of a base like triethylamine mixed into the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a tertiary amine like pyridine or triethylamine, serves two primary functions. First, it deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. Second, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the phenoxide and benzenesulfonyl chloride.
Q2: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
A2: While inorganic bases can be used, they are often less soluble in common organic solvents used for this reaction, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. If using an inorganic base, a phase transfer catalyst might be beneficial. For laboratory-scale synthesis, organic bases like pyridine or triethylamine are generally preferred for their solubility.
Q3: My reaction is very slow. How can I speed it up?
A3: To increase the reaction rate, you can try the following:
-
Gently heat the reaction mixture. Start with a modest temperature increase (e.g., to 40-50 °C) and monitor the progress by TLC.
-
Use a more polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), which can help to solvate the ions and accelerate the reaction.
-
Ensure your base is of high purity and added in a slight excess (e.g., 1.1 to 1.2 equivalents).
Q4: What are the potential side reactions in this synthesis?
A4: The most common side reaction is the hydrolysis of benzenesulfonyl chloride in the presence of water, which forms benzenesulfonic acid. Another possibility, though less common under controlled conditions, is the further reaction at the aldehyde group, especially if harsh conditions or reactive contaminants are present.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the aldehyde, S=O of the sulfonate).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise with stirring.
-
Addition of Benzenesulfonyl Chloride: In a separate flask, prepare a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Yield Improvement Strategies
The following table summarizes key parameters that can be optimized to improve the yield of this compound.
| Parameter | Condition A (Standard) | Condition B (Optimized for Yield) | Rationale for Improvement |
| Base | Pyridine | Triethylamine | Triethylamine is a stronger, non-nucleophilic base which can lead to faster and more complete deprotonation. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | A more polar aprotic solvent like ACN can enhance the rate of this SNAr-type reaction. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature and then allowing it to warm helps to control the initial exothermic reaction and minimize side product formation. |
| Reaction Time | 4-6 hours | Monitored by TLC until completion | Fixed reaction times can lead to incomplete reactions. Monitoring ensures the reaction runs to completion, maximizing the conversion of starting material. |
Visualizing the Workflow
The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound.
References
Technical Support Center: Synthesis of 4-Formylphenyl Benzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-Formylphenyl benzenesulfonate.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Impact on Yield |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivated benzenesulfonyl chloride due to moisture. 3. Poor quality of starting materials. | 1. Increase reaction time and/or temperature. Monitor reaction progress using TLC. 2. Use freshly opened or purified benzenesulfonyl chloride. Ensure all glassware is thoroughly dried. 3. Verify the purity of 4-hydroxybenzaldehyde and benzenesulfonyl chloride by melting point or spectroscopic methods. | High |
| Presence of Unreacted 4-Hydroxybenzaldehyde | 1. Insufficient amount of benzenesulfonyl chloride. 2. Inefficient stirring. | 1. Use a slight excess (1.1-1.2 equivalents) of benzenesulfonyl chloride. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. | Moderate to High |
| Formation of Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride by adventitious water in the reaction mixture or during workup.[1][2] | 1. Perform the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). 2. Use anhydrous solvents. 3. During workup, quench the reaction with cold water and quickly extract the product into an organic solvent. | Moderate |
| Product Hydrolysis | Presence of water and/or base during workup or purification can hydrolyze the ester product back to 4-hydroxybenzaldehyde and benzenesulfonic acid. | 1. Avoid prolonged exposure to aqueous basic conditions during workup. 2. Ensure the product is thoroughly dried after extraction. | Moderate to High |
| Formation of a Carboxylic Acid Impurity | Oxidation of the aldehyde group in 4-hydroxybenzaldehyde or the final product to a carboxylic acid. | 1. Use mild reaction conditions. 2. Avoid strong oxidizing agents during the reaction and workup. 3. The carboxylic acid impurity can often be removed by a mild basic wash during extraction. | Low to Moderate |
| Colored Impurities in the Final Product | Formation of polymeric or other colored byproducts. | 1. Treat the crude product with activated charcoal. 2. Purify the product by recrystallization or column chromatography. | Low (if removable) |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is maintaining anhydrous conditions throughout the reaction. Benzenesulfonyl chloride is highly susceptible to hydrolysis, which not only consumes the reagent but also produces benzenesulfonic acid that can complicate purification.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system for recrystallization is ethanol or a mixture of ethyl acetate and hexane.[3] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.
Q4: My final product is an oil, not a solid. What should I do?
A4: If the product oils out during recrystallization, try using a different solvent system or a solvent pair. Seeding the solution with a small crystal of the pure product can also induce crystallization. If these methods fail, purification by column chromatography may be necessary. The presence of impurities can also lower the melting point and cause the product to be an oil.
Q5: I see a significant amount of a water-soluble byproduct. What is it likely to be?
A5: The water-soluble byproduct is most likely benzenesulfonic acid, formed from the hydrolysis of benzenesulfonyl chloride. It can be removed by washing the organic extract with water or a saturated sodium bicarbonate solution during the workup.
Experimental Protocol
This protocol is adapted from the synthesis of a similar compound, 4-formylphenyl 4-nitrobenzenesulfonate.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
Logical Relationship of Side Reactions
Caption: Logical connections between starting materials, product, and side reactions.
References
Technical Support Center: Purification of Crude 4-Formylphenyl Benzenesulfonate
Welcome to the technical support center for the purification of crude 4-Formylphenyl benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain several impurities, primarily arising from the starting materials and side reactions. These may include:
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Unreacted 4-hydroxybenzaldehyde: Due to incomplete reaction.
-
Unreacted benzenesulfonyl chloride: A reactive starting material that may persist.
-
Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.
-
Di-sulfonated byproducts: Although less common, overreaction can lead to multiple sulfonations.
-
Polymeric materials: Resulting from side reactions of the aldehyde functionality.
Q2: What are the recommended storage conditions for this compound?
A2: Benzenesulfonate compounds are generally more stable at lower temperatures. For long-term storage, it is advisable to keep the purified compound in a cool, dry place, protected from light and moisture to prevent degradation.
Q3: My crude product is a dark oil or a sticky solid. What should I do?
A3: The presence of a dark oil or sticky solid often indicates the presence of significant impurities or residual solvent. Before attempting purification, try washing the crude material with a non-polar solvent like hexanes to remove less polar impurities. If the material is still not a solid, column chromatography is likely the most effective purification method.
Q4: I am seeing a low yield after purification. What are the possible reasons?
A4: Low recovery can be due to several factors:
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Incomplete initial reaction: Check your reaction conditions to ensure maximum conversion.
-
Loss during extraction and washing steps: Minimize the number of transfers and ensure the pH is controlled to prevent hydrolysis.
-
Sub-optimal recrystallization conditions: Choosing an inappropriate solvent or cooling too quickly can lead to poor crystal formation and loss of product in the mother liquor.
-
Improper column chromatography technique: Using an incorrect eluent system can lead to co-elution of the product with impurities or irreversible adsorption to the stationary phase.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out during cooling | The compound is insoluble in the hot solvent at its boiling point, or the solution is too concentrated. The cooling process is too rapid. | Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture. Ensure the compound is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding a non-polar anti-solvent (e.g., hexanes) dropwise to the cooled solution to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low purity after recrystallization | The chosen solvent is not ideal, leading to the co-crystallization of impurities. The crystals were not washed properly after filtration. | Select a different recrystallization solvent or a solvent pair. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of your eluent. A good starting point for this compound is an ethyl acetate/hexanes mixture. Adjust the ratio to achieve a clear separation of the desired product spot from impurities. |
| Product is not eluting from the column | The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the eluent. If the compound is acidic, adding a small amount of acetic acid to the eluent can help. |
| Cracking of the silica gel bed | Improper packing of the column. Running the column dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Keep the solvent level above the top of the silica gel at all times. |
| Broad or tailing bands | The sample was loaded in too large a volume of solvent. The column is overloaded with the crude product. | Dissolve the crude sample in the minimum amount of the initial eluent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column. Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio by weight). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first. Based on procedures for similar compounds, ethanol or methanol are good starting points.[1]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethanol) at room temperature. Heat the mixture to boiling. If the solid dissolves completely, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. Good crystal formation indicates a suitable solvent.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to start the flow of the eluent through the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A logical workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
optimizing reaction conditions for sulfonylation
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their sulfonylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a sulfonylation reaction?
A1: The most critical parameters are the choice of base, solvent, temperature, and the quality of the sulfonylating agent. The base is crucial for scavenging the generated acid (e.g., HCl) and, in some cases, activating the nucleophile. The solvent affects reagent solubility and reaction rate.[1][2] Temperature control is vital to prevent decomposition of the sulfonyl chloride and minimize side reactions.[3]
Q2: My sulfonyl chloride reagent might be old. How can I check its quality and what are the common decomposition pathways?
A2: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid.[4][5] Decomposition can also occur via SO2 extrusion, especially with certain heteroaromatic sulfonyl chlorides.[6] To check its quality, you can run a small-scale control reaction with a reliable substrate. If the reaction fails, consider purchasing a fresh bottle or purifying the reagent. Storing sulfonyl chlorides under an inert atmosphere (N₂ or Ar) in a desiccator is crucial.
Q3: Which base should I choose for my sulfonylation reaction?
A3: The choice of base depends on the substrate's reactivity and acid sensitivity.
-
Pyridine: Often used as both a base and a solvent, it can also act as a nucleophilic catalyst. However, excess pyridine or high temperatures can lead to the formation of undesired chloride byproducts from the tosylate or mesylate ester.[3]
-
Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base commonly used to scavenge HCl.
-
DMAP (4-Dimethylaminopyridine): Often used in catalytic amounts along with a stoichiometric base like Et₃N to accelerate the reaction, especially for hindered alcohols.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective in polar aprotic solvents, particularly for N-sulfonylation.
Q4: What is a common side reaction when sulfonylating alcohols, and how can I prevent it?
A4: A common side reaction is the conversion of the desired sulfonate ester product (e.g., tosylate) into the corresponding alkyl chloride. This occurs when the chloride ion byproduct attacks the newly formed sulfonate. This is often an issue when using pyridine as a base at elevated temperatures.[3] To prevent this, use a non-nucleophilic base like triethylamine, run the reaction at a lower temperature (e.g., 0 °C to room temperature), and use a solvent like dichloromethane (DCM) instead of excess pyridine.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during sulfonylation experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded Sulfonyl Chloride | The reagent may have hydrolyzed. Use a fresh bottle or purify the existing stock. Confirm purity via NMR if possible.[5][6] |
| Incorrect Base | The base may be too weak to deprotonate the substrate or scavenge HCl effectively. Try a stronger base (e.g., switch from K₂CO₃ to Et₃N/DMAP). For base-sensitive substrates, consider milder conditions.[7] |
| Poor Solvent Choice | Reactants may not be fully soluble. Ensure all reagents are dissolved. Consider switching to a more appropriate solvent (see table below). Common solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).[2][8] |
| Steric Hindrance | Substrate or reagent is sterically bulky, slowing the reaction. Increase reaction time, elevate temperature cautiously, or add a catalyst like DMAP for alcohol sulfonylation.[7] |
| Low Reaction Temperature | The reaction may require more energy. Allow the reaction to warm to room temperature or gently heat, while monitoring for decomposition. |
Problem 2: Multiple Spots on TLC Plate / Formation of Byproducts
| Possible Cause | Suggested Solution |
| Di-sulfonylation | Primary amines can undergo reaction on the nitrogen twice. Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride slowly at a low temperature.[9] |
| Alkyl Halide Formation | The sulfonate ester product is reacting with the halide byproduct. Avoid using excess pyridine as a solvent and keep temperatures low. Use Et₃N instead.[3] |
| Elimination Reaction | For secondary or tertiary alcohols, the basic conditions may favor elimination over substitution. Use a non-hindered, non-nucleophilic base and maintain low temperatures. |
| Substrate Decomposition | The substrate may be unstable to the basic or acidic conditions. Test the stability of your starting material to the reaction conditions separately.[10] |
Problem 3: Difficult Workup or Product Isolation
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | The desired sulfonamide or sulfonate ester has high polarity. After quenching, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. Extract with a more polar organic solvent like ethyl acetate or a DCM/isopropanol mixture.[10][11] |
| Formation of Emulsion | An emulsion has formed during the aqueous wash. Add brine to the separatory funnel to help break the emulsion. If it persists, filter the mixture through a pad of Celite.[12] |
| Persistent Pyridine | Pyridine is difficult to remove by rotary evaporation alone. Perform several washes with an acidic solution (e.g., 1M HCl or 5% CuSO₄ solution) to protonate the pyridine and extract it into the aqueous layer.[12] |
| Product Precipitates During Workup | The product is poorly soluble in the extraction solvent. Use a larger volume of solvent or switch to a solvent in which the product has higher solubility.[13] |
Data and Protocols
General Reaction Conditions for Sulfonylation
The following table summarizes typical starting conditions for the sulfonylation of common functional groups. Optimization is often required.
| Substrate Type | Sulfonylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amine | TsCl or MsCl (1.1) | Et₃N (1.5) or Pyridine | DCM or THF | 0 to 25 | 2 - 12 |
| Aniline (less nucleophilic) | TsCl (1.2) | Pyridine | Pyridine or DCM | 25 to 60 | 12 - 24 |
| Primary/Secondary Alcohol | TsCl or MsCl (1.2) | Et₃N (1.5) + DMAP (0.1) | DCM | 0 to 25 | 1 - 6 |
| Phenol | BsCl or TsCl (1.1) | K₂CO₃ (2.0) | Acetone or MeCN | 25 to 82 | 4 - 16 |
TsCl: p-Toluenesulfonyl chloride, MsCl: Methanesulfonyl chloride, BsCl: Benzenesulfonyl chloride
Detailed Experimental Protocol: N-Sulfonylation of a Primary Amine
This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine and p-toluenesulfonyl chloride.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.) and an anhydrous solvent such as Dichloromethane (DCM, approx. 0.1-0.5 M). Place the flask in an ice bath (0 °C).
-
Addition of Base: Add triethylamine (Et₃N, 1.5 equiv.) to the solution.
-
Addition of Sulfonyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and finally, brine.[11]
-
Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator.[13]
-
Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.
Visual Guides
General Sulfonylation Workflow
The diagram below illustrates the standard sequence of steps for a typical sulfonylation reaction, from setup to purification.
Caption: Standard experimental workflow for a sulfonylation reaction.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path to diagnose and solve issues related to low-yielding sulfonylation reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
- 9. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
preventing decomposition of 4-Formylphenyl benzenesulfonate during reaction
Technical Support Center: 4-Formylphenyl benzenesulfonate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound has two reactive functional groups susceptible to decomposition: the formyl (aldehyde) group and the sulfonate ester group.
-
Sulfonate Ester Hydrolysis: The ester bond is prone to cleavage under both strongly acidic and alkaline (basic) conditions, yielding 4-hydroxybenzaldehyde and benzenesulfonic acid.[1][2][3] Nucleophilic attack on the sulfur atom can also cleave this bond.[4][5]
-
Aldehyde Oxidation: The formyl group is easily oxidized to a carboxylic acid (4-(benzenesulfonyloxy)benzoic acid), particularly in the presence of air or other oxidizing agents.[5][6]
-
Aldehyde Reduction: Strong reducing agents can reduce the formyl group to a primary alcohol (4-(benzenesulfonyloxy)benzyl alcohol).[5]
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[6]
Q2: My reaction mixture is becoming acidic over time. What is the likely cause?
A2: An increase in acidity is typically due to the hydrolysis of the sulfonate ester, which releases benzenesulfonic acid. This is accelerated by the presence of water and either acid or base catalysts.
Q3: I am observing the formation of 4-hydroxybenzaldehyde as a byproduct. Why is this happening?
A3: The formation of 4-hydroxybenzaldehyde is a direct result of the cleavage of the sulfonate ester bond. This is a common issue when the reaction is performed under conditions that are too basic or acidic, or in the presence of strong nucleophiles that target the sulfonate group.
Q4: How can I prevent the aldehyde group from reacting when I need to perform a reaction elsewhere on the molecule?
A4: The most effective strategy is to use a protecting group for the aldehyde. Acetals, especially cyclic acetals formed with diols like ethylene glycol, are ideal.[7] They are stable in neutral, basic, and nucleophilic environments and can be easily removed under acidic conditions after the desired reaction is complete.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving decomposition issues.
Problem: Low yield of the desired product and presence of unknown impurities.
Step 1: Identify the Decomposition Products Analyze your crude reaction mixture using techniques like TLC, LC-MS, and NMR to identify the byproducts. Compare the results with the potential decomposition products listed in the table below.
Table 1: Common Decomposition Products and Favorable Conditions
| Decomposition Product | Structure | Favorable Conditions |
| 4-Hydroxybenzaldehyde | HO-C₆H₄-CHO | Strong Acid/Base, Nucleophiles |
| Benzenesulfonic Acid | C₆H₅SO₃H | Strong Acid/Base (Hydrolysis) |
| 4-(benzenesulfonyloxy)benzoic acid | C₆H₅SO₃-O-C₆H₄-COOH | Oxidizing agents, Air |
| 4-(benzenesulfonyloxy)benzyl alcohol | C₆H₅SO₃-O-C₆H₄-CH₂OH | Reducing agents |
Step 2: Consult the Troubleshooting Decision Tree Use the following diagram to diagnose the potential cause of decomposition based on your reaction conditions and observed byproducts.
Caption: Troubleshooting decision tree for decomposition of this compound.
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol is recommended when performing reactions under basic, nucleophilic, or reductive conditions where the aldehyde is not the desired reaction site.
Objective: To protect the formyl group of this compound as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Add sufficient anhydrous toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected product, 2-(4-(benzenesulfonyloxy)phenyl)-1,3-dioxolane.
Caption: Workflow for the protection of this compound as a cyclic acetal.
Protocol 2: Deprotection of the Cyclic Acetal
This protocol regenerates the aldehyde group after the desired synthetic transformations are complete.
Objective: To hydrolyze the acetal and restore the formyl group.
Materials:
-
Protected acetal from Protocol 1
-
Acetone
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected acetal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1M HCl dropwise until the solution is acidic (pH ~2).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, neutralize the acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Stability Data Summary
The stability of protecting groups is critical for successful synthesis. The following table summarizes the stability of the key functional groups and the acetal protecting group under various conditions.
Table 2: Stability of Functional Groups under Common Reaction Conditions
| Condition | Formyl (Aldehyde) Group | Sulfonate Ester Group | Acetal Protecting Group |
| Strong Acid (e.g., 1M HCl, reflux) | Stable | Labile (Hydrolysis) | Labile (Deprotection) |
| Strong Base (e.g., 1M NaOH, rt) | Labile (Cannizzaro) | Labile (Hydrolysis) | Stable |
| Nucleophiles (e.g., Grignard, LiAlH₄) | Labile (Addition/Reduction) | Generally Stable (can be cleaved) | Stable |
| Oxidants (e.g., KMnO₄, air) | Labile (Oxidation) | Stable | Stable |
This information should guide the selection of appropriate reaction conditions to minimize the decomposition of this compound and ensure the success of your synthetic endeavors.
References
- 1. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Formylphenyl 4-(acetylamino)benzenesulfonate | 432000-22-1 | Benchchem [benchchem.com]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
troubleshooting low yield in aryl sulfonate synthesis
Technical Support Center: Aryl Sulfonate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, during the synthesis of aryl sulfonates.
Frequently Asked Questions (FAQs)
Q1: My aryl sulfonate synthesis is resulting in a low yield. What are the general contributing factors?
Low yields in aryl sulfonate synthesis can stem from several factors throughout the experimental process. These can be broadly categorized as issues with reaction conditions, the stability of intermediates, the presence of side reactions, and challenges during product purification and isolation. An initial step in troubleshooting is to review the entire experimental protocol to pinpoint potential areas for improvement. Common issues include incomplete reactions, degradation of the desired product, and mechanical loss of product during workup procedures.[1]
Q2: What are the most common side reactions that can lower the yield of my aryl sulfonate product?
Several side reactions can compete with the desired sulfonation, consuming starting materials and generating impurities that complicate purification.
-
Hydrolysis: The primary culprit is often the hydrolysis of the aryl sulfonyl chloride intermediate to the corresponding sulfonic acid.[2][3][4][5] This is especially problematic if water is present in the reaction mixture.
-
Sandmeyer-type Byproducts: When using diazonium salts as precursors, side reactions can lead to the formation of aryl chlorides or other Sandmeyer products.[3][4]
-
Sulfone Formation: The reaction can sometimes yield sulfones as a significant byproduct.[3]
-
Disulfide Formation: Dimerization of aryl thiol intermediates can lead to the formation of disulfides.[3]
Below is a diagram illustrating the main reaction pathway and common side reactions.
Caption: Key reaction pathways and competing side reactions in aryl sulfonate synthesis.
Q3: How does my choice of sulfonating agent impact the reaction yield?
The choice of sulfonating agent is critical and depends on the substrate's reactivity and the desired product.
-
Chlorosulfonic Acid (ClSO₃H): A powerful and common reagent for direct chlorosulfonation of aryl rings. However, it can lead to harsh reaction conditions and requires careful control to minimize side reactions.[2]
-
Sulfur Trioxide (SO₃): A very strong sulfonating agent, often used in complexes (e.g., with pyridine or dioxane) to moderate its reactivity and improve selectivity.[6]
-
Thionyl Chloride (SOCl₂): Can be used as a source of sulfur dioxide in aqueous Meerwein reactions for preparing aryl sulfonyl chlorides from diazonium salts. This method can be operationally convenient.[3]
-
DABSO (DABCO·(SO₂)₂): A solid, stable surrogate for sulfur dioxide gas, offering easier handling and improved safety for reactions involving aryldiazonium intermediates.[7][8]
Q4: I suspect steric hindrance is affecting my synthesis. How can this be confirmed and mitigated?
Steric hindrance from bulky substituents on the aromatic ring can significantly lower the reaction rate and yield by impeding the approach of the sulfonating agent.[9][10]
-
Confirmation: Comparing the yield of your substituted aryl substrate with that of a less hindered analogue under identical conditions can provide evidence for steric effects.
-
Mitigation:
-
Change the Sulfonating Agent: Smaller or more reactive sulfonating agents might be more effective.
-
Optimize Reaction Conditions: Increasing the reaction temperature or time may help overcome the activation energy barrier, but this must be balanced against the risk of decomposition or side reactions.
-
Alternative Synthetic Routes: Consider a different synthetic approach, such as a cross-coupling reaction, which may have different steric requirements. For instance, palladium or gold-catalyzed C-S bond forming reactions can sometimes accommodate more sterically demanding substrates.[11][12]
-
Q5: My aryl sulfonyl chloride intermediate appears to be unstable. How can I prevent its decomposition?
Aryl sulfonyl chlorides are reactive intermediates susceptible to degradation, primarily through hydrolysis.[4][5]
-
Anhydrous Conditions: The most critical factor is to rigorously exclude water from the reaction. This involves using dry solvents, reagents, and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize decomposition. For highly exothermic reactions, such as those using chlorosulfonic acid, maintaining a low temperature (e.g., -25 °C to 0 °C) during reagent addition is crucial.[2][3]
-
In Situ Consumption: If possible, use the crude aryl sulfonyl chloride immediately in the next step without isolation.
-
Aqueous Precipitation Method: For certain substrates, running the reaction in an aqueous system where the sulfonyl chloride product is insoluble can be highly effective. The product precipitates out of the reaction mixture as it forms, protecting it from hydrolysis in the aqueous medium. This method has been shown to give good yields (>70%) and high purity products.[3][8]
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields in aryl sulfonate synthesis.
Experimental Protocols & Data
Protocol 1: Aqueous Synthesis of 2-Chloropyridine-3-sulfonyl Chloride
This protocol is adapted from a method that leverages the low aqueous solubility of the product to prevent hydrolysis and achieve a high yield.[3]
Procedure:
-
Preparation of Reagent Solution: Thionyl chloride (42 mL) is added dropwise over 30 minutes to water (250 mL) cooled to 0 °C, maintaining the temperature between 0-7 °C. The solution is then allowed to warm to 15 °C. Copper(I) chloride (1.33 g) is added, and the resulting mixture is cooled to -3 °C.
-
Diazotization: In a separate vessel, 3-amino-2-chloropyridine (17.3 g) is added to hydrochloric acid (36% w/w, 135 mL) while maintaining the temperature below 30 °C with ice cooling. The mixture is cooled to -5 °C, and a solution of sodium nitrite (10.0 g) in water (40 mL) is added dropwise over 45 minutes, keeping the temperature between -5 to 0 °C.
-
Reaction: The diazonium salt slurry from step 2 is added to the reagent solution from step 1 over ~90 minutes, maintaining the reaction temperature between -3 to 0 °C. A solid product will precipitate during the addition.
-
Isolation: The reaction mixture is stirred for an additional hour, and the precipitated solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.
Expected Outcome: This process typically yields the product in >70% with a purity of >98%.[3][8]
Data Presentation: Optimization of Chlorosulfonation via Design of Experiments (DOE)
The following table summarizes the optimization of a chlorosulfonation reaction, demonstrating how systematic variation of key parameters can maximize product yield while minimizing impurities.[2]
| Parameter | Range Studied | Goal | Optimized Value |
| Temperature (°C) | -25 to 0 | Maximize Product | -20 |
| ClSO₃H (equivalents) | 4 to 8 | Maximize Product | 8 |
| Time (min) | 10 to 60 | Minimize Impurities | 20 |
| Response | Goal | Predicted Outcome at Optimized Conditions |
| Product LCAP (%) | Maximize | 95.2 |
| Starting Material LCAP (%) | Minimize | 0.1 |
| Sulfonic Acid Impurity (%) | Minimize | 9.6 |
LCAP = Liquid Chromatography Area Percentage
Q6: I'm struggling with the purification of my final aryl sulfonate product, leading to significant yield loss. What are the best practices?
Purification is a common source of yield loss, especially for highly polar and water-soluble aryl sulfonic acids and their salts.[13][14]
-
Avoid Silica Gel Chromatography: For highly polar sulfonates, standard silica gel chromatography is often ineffective and can lead to product loss on the column.
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. It is often the preferred method for obtaining high-purity crystalline solids.
-
Ion-Exchange Chromatography (IEX): An effective method for purifying water-soluble ionic compounds like sulfonates. You can use a basic resin to bind the sulfonate, wash away neutral impurities with water, and then elute the product with a volatile acidic solution (e.g., formic acid).[13][14]
-
Slurry Washing: For crude solids, creating a slurry in a minimal amount of a solvent in which the impurities are soluble but the product is not (e.g., a specific water/organic mixture) can be an effective purification step.[13]
-
Analytical Monitoring: Use analytical techniques like HPLC and LC/MS to monitor the purity at each step and guide your purification strategy.[15] Developing a robust, stability-indicating HPLC method is essential for accurately profiling impurities.[15]
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aryl sulfotransferase-IV-catalyzed sulfation of aryl oximes: steric and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 13. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of benzenesulfonyl chloride from reaction mixtures.
Troubleshooting Guides & FAQs
Issue 1: An oily, persistent residue remains after aqueous workup.
-
Question: I've performed a reaction using benzenesulfonyl chloride and after an aqueous workup, a significant amount of an oily residue is left, contaminating my product. How can I remove it?
-
Answer: This oily residue is likely unreacted benzenesulfonyl chloride. Benzenesulfonyl chloride is a viscous oil that is insoluble in cold water and hydrolyzes slowly under these conditions.[1][2][3] To effectively remove it, you should quench the reaction mixture to convert the benzenesulfonyl chloride into a more water-soluble species.
-
Quenching with a nucleophilic amine: Add a simple, water-soluble amine like aqueous ammonia or a primary/secondary amine to the reaction mixture. This will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can then be easily removed during the aqueous workup.
-
Hydrolysis with aqueous base: Benzenesulfonyl chloride will hydrolyze to benzenesulfonic acid in the presence of an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The resulting benzenesulfonic acid salt is water-soluble and can be separated in the aqueous layer during an extraction. Be mindful that this method is not suitable if your desired product is base-sensitive.
-
Issue 2: My product is contaminated with benzenesulfonic acid after workup.
-
Question: After quenching with an aqueous base and performing an extraction, my organic layer is still contaminated with an acidic impurity. I suspect it's benzenesulfonic acid. How can I remove it?
-
Answer: Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[6][7] While its salt is highly water-soluble, the acid itself may have some solubility in organic solvents, especially if the organic solvent has some polarity. To remove it:
-
Perform additional basic washes: Wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will deprotonate the benzenesulfonic acid, forming the water-soluble salt which will partition into the aqueous layer.
-
Consider the pH of your aqueous washes: Ensure the pH of your aqueous washes is sufficiently basic to fully deprotonate the sulfonic acid.
-
Silica gel chromatography: If aqueous washes are insufficient, benzenesulfonic acid can be readily removed by silica gel chromatography. The high polarity of the sulfonic acid will cause it to strongly adhere to the silica gel, allowing your less polar product to elute first.
-
Issue 3: I am working with a base-sensitive product and cannot use a strong aqueous base for quenching.
-
Question: My product will degrade or undergo side reactions in the presence of a strong base. What is a suitable method to remove excess benzenesulfonyl chloride without using NaOH or KOH?
-
Answer: In this scenario, you can use a milder quenching agent or a non-aqueous removal method.
-
Quenching with pyridine: Pyridine can be used to quench benzenesulfonyl chloride. It reacts to form a sulfonylpyridinium intermediate which is then hydrolyzed.[8] The resulting pyridinium salt is typically water-soluble and can be removed with an acidic aqueous wash (e.g., dilute HCl) to protonate the pyridine.
-
Scavenger resins: Solid-supported scavengers, such as silica-bound amines (Si-NH₂), can be used.[9] These resins react with and bind the excess benzenesulfonyl chloride. The resin can then be simply filtered off, providing a clean product solution. This method avoids an aqueous workup altogether.
-
Chromatography: Direct purification by silica gel chromatography can be effective. Benzenesulfonyl chloride is relatively non-polar and can be separated from more polar products. However, be aware that it can streak on the column and may slowly hydrolyze to benzenesulfonic acid on the silica gel.[10]
-
Issue 4: During the workup of a reaction with an amine, I am having trouble separating the product from the sulfonamide.
-
Question: I have reacted benzenesulfonyl chloride with a primary amine and now I have a mixture of the desired sulfonamide and what I believe is the unreacted amine. How can I separate them?
-
Answer: This is a common scenario and the basis of the Hinsberg test for distinguishing amines.[5][11][12] The sulfonamide formed from a primary amine is acidic and will dissolve in an aqueous base.[11][13]
-
Exploit solubility differences: Extract the reaction mixture with an aqueous base (e.g., NaOH). The sulfonamide will deprotonate and move into the aqueous layer. The unreacted amine (if it's a secondary or tertiary amine) and other organic-soluble impurities will remain in the organic layer. You can then acidify the aqueous layer to precipitate your desired sulfonamide product, which can be collected by filtration.[5]
-
Data Presentation
Table 1: Comparison of Common Benzenesulfonyl Chloride Removal Methods
| Method | Reagent/Material | Principle of Removal | Advantages | Disadvantages |
| Aqueous Base Wash | NaOH, KOH, NaHCO₃ | Hydrolysis to water-soluble benzenesulfonic acid salt.[4] | Inexpensive, effective for large scales. | Not suitable for base-sensitive products. |
| Amine Quench | Aqueous NH₃, primary/secondary amines | Reaction to form a water-soluble sulfonamide. | Fast and efficient. | Amine and sulfonamide must be easily separable from the product. |
| Pyridine Quench | Pyridine | Forms a water-soluble sulfonylpyridinium salt.[8] | Milder than strong bases. | Pyridine can be difficult to remove completely. |
| Scavenger Resins | Silica-bound amines (Si-NH₂) | Covalent binding of benzenesulfonyl chloride to the solid support.[9] | High product purity, simple filtration workup. | Higher cost, may not be suitable for very large scales. |
| Chromatography | Silica Gel | Separation based on polarity differences. | Can provide very pure product. | Can be time-consuming, potential for on-column reactions.[10] |
Experimental Protocols
Protocol 1: General Quenching and Extraction Procedure
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This will help to control the exothermicity of the quenching process.
-
Quenching: Slowly add a quenching solution (e.g., 1 M NaOH, saturated NaHCO₃, or aqueous ammonia) to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly. Continue adding the quenching solution until the benzenesulfonyl chloride is fully consumed (can be monitored by TLC).
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, add water and separate the layers. If the reaction was performed in a water-miscible solvent, add an extraction solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Wash the Organic Layer: Wash the separated organic layer sequentially with:
-
Water
-
A dilute acid (e.g., 1 M HCl) if a basic amine was used for quenching.
-
A dilute base (e.g., saturated NaHCO₃) to remove any benzenesulfonic acid.
-
Brine (saturated aqueous NaCl) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal using a Scavenger Resin
-
Select the appropriate scavenger: For benzenesulfonyl chloride, an amine-functionalized resin (e.g., Si-NH₂) is a good choice.[9]
-
Add the resin: Add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess benzenesulfonyl chloride) to the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC to ensure the disappearance of the benzenesulfonyl chloride spot.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the removal of benzenesulfonyl chloride.
Caption: Decision tree for choosing a removal method.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. BSC (BENZENE SULPHONYL CHLORIDE) - Ataman Kimya [atamanchemicals.com]
- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. silicycle.com [silicycle.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Primary amine on treatment with benzenesulphonyl chloride forms a prod [doubtnut.com]
Technical Support Center: Synthesis of 4-Formylphenyl Benzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Formylphenyl benzenesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by reacting 4-hydroxybenzaldehyde with benzenesulfonyl chloride in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of benzenesulfonyl chloride: Presence of excess water in the reaction mixture.[1][2][3] 3. Poor quality of starting materials: Degradation of 4-hydroxybenzaldehyde or benzenesulfonyl chloride. 4. Ineffective base: The base used is not strong enough to deprotonate the phenol. | 1. Optimize reaction conditions: Monitor the reaction by TLC. Consider increasing the reaction time or temperature. 2. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. 3. Verify starting material purity: Use freshly opened or purified starting materials. 4. Select a suitable base: Use a non-nucleophilic base such as pyridine or triethylamine. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts can act as a eutectic mixture. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product: Wash the crude product with water to remove water-soluble impurities. Recrystallize from a suitable solvent system (e.g., ethanol/water).[4] 2. Ensure complete solvent removal: Dry the product under high vacuum. |
| Product is Contaminated with Starting Materials | 1. Incorrect stoichiometry: Molar ratio of reactants is not optimal. 2. Incomplete reaction: As described above. | 1. Adjust stoichiometry: Use a slight excess of benzenesulfonyl chloride to ensure complete consumption of 4-hydroxybenzaldehyde. 2. Increase reaction time/temperature: Drive the reaction to completion. |
| Formation of a White Precipitate (not the product) | 1. Hydrolysis of benzenesulfonyl chloride: Forms benzenesulfonic acid, which may precipitate.[2][3] 2. Reaction of base with benzenesulfonyl chloride: If an amine base is used, it can form a salt with HCl produced during the reaction. | 1. Use anhydrous conditions: Minimize water content. 2. Purification: The salt can be removed by washing the reaction mixture with water during workup. |
| Product Discoloration (Yellow or Brown) | 1. Oxidation of 4-hydroxybenzaldehyde: The aldehyde functional group is susceptible to oxidation.[5] 2. Side reactions involving the base: Some bases can lead to colored byproducts. | 1. Use an inert atmosphere: Conduct the reaction under nitrogen or argon. 2. Choose a different base: Consider using a hindered base. 3. Purification: Recrystallization or column chromatography can remove colored impurities. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically:
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Unreacted starting materials: 4-hydroxybenzaldehyde and benzenesulfonyl chloride.
-
Hydrolysis product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with water.[1][2][3]
-
Side-products from the base: If an amine base like pyridine is used, it can form a salt with the HCl byproduct. Pyridine can also act as a nucleophile, reacting with benzenesulfonyl chloride.[6]
-
Oxidation products: 4-hydroxybenzoic acid may be present as an impurity in the starting 4-hydroxybenzaldehyde.
Q2: How can I minimize the formation of benzenesulfonic acid?
A2: To minimize the formation of benzenesulfonic acid, it is crucial to carry out the reaction under anhydrous conditions. This includes using dried glassware, anhydrous solvents, and high-purity starting materials. Benzenesulfonyl chloride is sensitive to moisture and will hydrolyze to benzenesulfonic acid.[1][2][3]
Q3: What is the best way to purify the crude this compound?
A3: A common and effective purification method is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then adding a co-solvent in which the product is less soluble, like water, to induce crystallization upon cooling.[4] Washing the crude solid with water before recrystallization can help remove water-soluble impurities like benzenesulfonic acid and any salts.
Q4: My product is a persistent oil. What should I do?
A4: An oily product often indicates the presence of impurities that lower the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to purify it by column chromatography. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
Q5: Can I use a base other than pyridine or triethylamine?
A5: While pyridine and triethylamine are common choices, other non-nucleophilic organic or inorganic bases can be used. It is important to choose a base that is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde but does not react with the benzenesulfonyl chloride or the product. Stronger bases like sodium hydroxide could potentially lead to hydrolysis of the ester product.
Quantitative Data on Impurities
| Impurity | Typical Level (if not controlled) | Factors Influencing Formation | Recommended Control Limit |
| 4-Hydroxybenzaldehyde | 1-5% | Incomplete reaction, incorrect stoichiometry. | < 0.1% |
| Benzenesulfonyl chloride | 1-5% | Incomplete reaction, incorrect stoichiometry. | < 0.1% |
| Benzenesulfonic acid | 1-10% | Presence of water in the reaction.[1][2][3] | < 0.5% |
| Pyridinium hydrochloride | Variable | Use of pyridine as a base. | Not applicable (removed during workup) |
Experimental Protocol
Synthesis of this compound
This protocol is a representative procedure based on standard methods for the synthesis of sulfonate esters from phenols.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
To this mixture, add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale synthesis of 4-Formylphenyl benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the esterification of 4-hydroxybenzaldehyde with benzenesulfonyl chloride in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group, activating it as a nucleophile to attack the sulfonyl chloride.
Q2: Which solvents are suitable for this reaction on a large scale?
A2: Dichloromethane (DCM) and toluene are commonly used solvents for this type of reaction. For large-scale synthesis, factors such as cost, ease of removal, and safety should be considered. DCM is a good solvent for the reactants but requires careful handling due to its volatility and environmental concerns. Toluene is a higher-boiling alternative.
Q3: What are the critical safety precautions to take during this synthesis?
A3: Benzenesulfonyl chloride is corrosive and lachrymatory; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, especially during the addition of the sulfonyl chloride, and should be monitored carefully. A quench solution (e.g., aqueous sodium bicarbonate) should be readily available to neutralize any spills.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities include unreacted 4-hydroxybenzaldehyde, benzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and the base used in the reaction. A typical workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with aqueous sodium bicarbonate to remove unreacted benzenesulfonyl chloride and benzenesulfonic acid, and finally a brine wash. The crude product can then be purified by recrystallization, typically from ethanol or a mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base. 2. Poor quality of benzenesulfonyl chloride (hydrolyzed). 3. Insufficient reaction time or temperature. | 1. Use a fresh, anhydrous base (e.g., triethylamine, pyridine). 2. Use freshly opened or purified benzenesulfonyl chloride. 3. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature. |
| Formation of a Significant Amount of Byproduct (Benzenesulfonic Acid) | 1. Presence of water in the reaction mixture. 2. Benzenesulfonyl chloride added too quickly, leading to localized heating and hydrolysis. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Add the benzenesulfonyl chloride dropwise, especially on a large scale, while maintaining a controlled temperature. |
| Product is an Oil and Does Not Solidify | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Ensure the product is thoroughly dried under vacuum. 2. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the recrystallization conditions (e.g., try different solvent systems, seeding). |
| Yield is Significantly Lower on a Larger Scale | 1. Inefficient stirring. 2. Poor temperature control. 3. Inefficient extraction during workup. | 1. Use an overhead mechanical stirrer for large-volume reactions to ensure proper mixing. 2. Use a temperature-controlled reactor or an ice bath to manage exotherms. 3. Ensure adequate mixing during extractions and allow sufficient time for phase separation. Perform multiple extractions with smaller volumes of solvent. |
Experimental Protocol: Large-Scale Synthesis
Materials:
-
4-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol (for recrystallization)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Stir the mixture under a nitrogen atmosphere until the 4-hydroxybenzaldehyde is fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the reaction mixture and stir for 15 minutes.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
Process Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis and troubleshooting of this compound.
alternative catalysts for the synthesis of 4-Formylphenyl benzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylphenyl benzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The conventional synthesis involves the reaction of 4-hydroxybenzaldehyde with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Q2: Are there alternative catalysts available for this synthesis?
Yes, several alternative catalysts can be employed, often providing milder reaction conditions, improved yields, and easier workup. These include:
-
Metal Oxides: Heterogeneous catalysts like cupric oxide (CuO), nano zinc oxide (ZnO), and cadmium oxide (CdO) have demonstrated high efficiency in sulfonylation reactions under neutral conditions.[1]
-
Ionic Liquids (ILs): Certain ionic liquids, particularly those with Lewis acidic properties like FeCl3-based ILs, can function as both the solvent and the catalyst.[2] Sulfonic acid-functionalized ILs are also effective.[3][4][5][6]
-
Phase-Transfer Catalysts (PTCs): Catalysts such as tetrabutylammonium bromide (TBAB) can be effective, particularly when dealing with reactants in different phases.[7][8]
-
Enzymatic Catalysts: Aryl sulfotransferases offer a biocatalytic route for the synthesis of aryl sulfonates.[9]
-
Microwave-Assisted Synthesis: In some cases, the reaction can be performed under microwave irradiation without a solvent or catalyst, though this may lead to moderate yields and require longer reaction times.[10]
Q3: What are the advantages of using alternative catalysts over traditional methods?
Alternative catalysts can offer several benefits, including:
-
Milder Reaction Conditions: Many alternative catalysts operate effectively at lower temperatures and under neutral pH, which can help to prevent the degradation of sensitive functional groups.
-
Higher Yields: In some instances, alternative catalysts can lead to higher product yields compared to traditional methods.
-
Improved Selectivity: Certain catalysts can offer better selectivity for O-sulfonylation over potential side reactions like C-sulfonylation.
-
Easier Catalyst Removal: Heterogeneous catalysts like metal oxides can be easily separated from the reaction mixture by filtration.
-
Greener Chemistry: The use of reusable catalysts, milder conditions, and potentially solvent-free methods contributes to more environmentally friendly processes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of reagents (4-hydroxybenzaldehyde or benzenesulfonyl chloride). 3. Inappropriate reaction temperature or time. 4. Presence of water in the reaction mixture. | 1. Use a fresh or properly stored catalyst. For heterogeneous catalysts, consider activation procedures. 2. Purify the starting materials if necessary. 4-hydroxybenzaldehyde can be recrystallized, and benzenesulfonyl chloride can be distilled. 3. Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. C-sulfonylation: The sulfonyl group may attach to the aromatic ring instead of the hydroxyl group.[11] 2. Benzenesulfonic acid formation: The desired product may degrade, especially at higher temperatures or in the presence of acid.[12] 3. Polymerization: Aldehyde functionalities can be prone to polymerization under certain conditions. | 1. Use a catalyst known for high O-selectivity. Milder reaction conditions can also favor O-sulfonylation. 2. Conduct the reaction at a lower temperature and ensure the reaction mixture is neutralized during workup.[12] 3. Use moderate temperatures and avoid highly acidic or basic conditions if possible. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Catalyst residues in the product. | 1. Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of one reagent to consume the other if appropriate. 2. Optimize reaction conditions to minimize side product formation. Utilize column chromatography with a carefully selected solvent system for separation. 3. For heterogeneous catalysts, ensure thorough filtration. For soluble catalysts, appropriate workup procedures, including aqueous washes, are necessary. |
| Catalyst Leaching (for heterogeneous catalysts) | 1. Low pH of the reaction medium can cause metal oxides like CuO to dissolve.[13] | 1. Maintain a neutral or slightly basic pH during the reaction.[13] |
Catalyst Performance Comparison
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pyridine (traditional) | Room temperature to gentle heating | Well-established method | Unpleasant odor, can be difficult to remove completely |
| Potassium Carbonate | Elevated temperatures (e.g., 100°C in DMF) | Inexpensive, common base | May require higher temperatures than pyridine |
| Cupric Oxide (CuO) | Mild, neutral conditions | Inexpensive, commercially available, reusable | Potential for copper leaching into the product[13] |
| Ionic Liquids (e.g., [bmim]Cl·FeCl3) | Mild conditions | Can act as both solvent and catalyst, often reusable[2] | Can be expensive, may require specific workup procedures |
| Phase-Transfer Catalysts (e.g., TBAB) | Biphasic systems | Useful for reactants with low mutual solubility | May require careful optimization of reaction conditions |
| Enzymatic (Aryl sulfotransferase) | Aqueous buffer, mild temperatures | High selectivity, environmentally friendly | Enzymes can be expensive and may have limited stability |
| Microwave (catalyst-free) | Microwave irradiation | Solvent-free, rapid heating | May result in moderate yields and require specialized equipment[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate as a Base
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 100°C and stir for 3-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis using Cupric Oxide (CuO) as a Heterogeneous Catalyst
-
In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), benzenesulfonyl chloride (1.1 eq), and a catalytic amount of cupric oxide (e.g., 5 mol%).
-
Add a suitable solvent (e.g., acetonitrile or toluene).
-
Reflux the mixture with stirring for the required time (monitor by TLC, typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the CuO catalyst. The catalyst can be washed with the solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 4. Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. The enzymic synthesis of aryl sulphamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phenolic Protecting Groups: Featuring 4-Formylphenyl Benzenesulfonate
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the synthesis of complex molecules. This guide provides a detailed comparison of 4-Formylphenyl benzenesulfonate with other commonly employed protecting groups for phenols, supported by experimental data and protocols to aid in the selection of the most appropriate group for a given synthetic challenge.
The hydroxyl group of phenols is a versatile functional group, but its reactivity often necessitates protection to prevent undesired side reactions during multi-step syntheses. An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not interfere with other functional groups in the molecule. This guide focuses on the characteristics of the this compound protecting group and contrasts its performance with other established options.
The this compound Protecting Group: An Overview
The this compound group is a member of the sulfonate class of protecting groups for phenols. Benzenesulfonates, in general, are known for their considerable stability across a wide range of synthetic transformations, including exposure to strong bases, organometallic reagents, and acidic conditions.[1] The introduction of a formyl group at the para-position of the phenyl ring is anticipated to modulate the electronic properties of the sulfonate, potentially influencing its stability and cleavage characteristics. While specific data for the 4-formyl derivative is limited, the analogous 2-formylbenzenesulfonate esters have been noted for their rapid cleavage under alkaline conditions, suggesting that the electron-withdrawing nature of the formyl group enhances the lability of the sulfonate ester towards nucleophilic attack.[2]
Comparative Analysis of Phenolic Protecting Groups
To provide a comprehensive comparison, we will evaluate the this compound group alongside other widely used protecting groups for phenols: Benzenesulfonyl (Bs), Benzylsulfonyl (Bns), Tetrafluoropyridyl (TFP), tert-Butyldimethylsilyl (TBDMS), and Benzyl (Bn).
Data Presentation: Stability and Deprotection Conditions
The following tables summarize the stability and deprotection conditions for each protecting group, with quantitative data where available.
Table 1: Stability of Phenolic Protecting Groups to Various Reagents
| Protecting Group | Reagent/Condition | Stability |
| This compound | Strong Base (e.g., KOH) | Labile (inferred) |
| Grignard Reagents | Stable | |
| Organolithium Reagents | Stable | |
| Acidic Conditions | Stable | |
| Benzenesulfonyl (Bs) | Strong Base (e.g., KOH) | Labile |
| Grignard Reagents | Stable | |
| Organolithium Reagents | Stable | |
| Acidic Conditions | Stable | |
| Benzylsulfonyl (Bns) | Strong Base (e.g., KOH) | Stable |
| Grignard Reagents | Stable | |
| Organolithium Reagents | Stable | |
| Acidic Conditions | Stable | |
| Hydrogenolysis | Labile | |
| Tetrafluoropyridyl (TFP) | Strong Acid (e.g., TFA) | Stable |
| Strong Base (e.g., LiOH) | Stable | |
| Oxidizing Agents (e.g., m-CPBA) | Stable | |
| Reducing Agents (e.g., NaBH₄) | Stable | |
| tert-Butyldimethylsilyl (TBDMS) | Acidic Conditions | Labile |
| Basic Conditions | Moderately Stable | |
| Fluoride Reagents | Labile | |
| Benzyl (Bn) | Strong Acid | Labile |
| Strong Base | Stable | |
| Oxidizing Agents | Labile | |
| Hydrogenolysis | Labile |
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Reagents and Conditions | Time | Temperature | Yield (%) |
| This compound | Pulverized KOH, t-BuOH, Toluene | - | 100°C | High (inferred) |
| Benzenesulfonyl (Bs) | Pulverized KOH (5 equiv), t-BuOH (10 equiv), Toluene | 1 h | 100°C | 95-99 |
| Benzylsulfonyl (Bns) | H₂, Pd/C, EtOH | 12 h | Room Temp. | Quantitative |
| Tetrafluoropyridyl (TFP) | KF (2 equiv), 18-crown-6 (3 equiv), Me-thioglycolate (10 equiv), MeCN/H₂O | 1-2 h | 50°C | Quantitative |
| tert-Butyldimethylsilyl (TBDMS) | TBAF (1.1 equiv), THF | 45 min | 0°C to Room Temp. | Variable (can be low) |
| HCl, H₂O, MeCN | 3 h | Room Temp. | 95 | |
| Benzyl (Bn) | H₂, Pd/C, EtOH | 4 h | Room Temp. | 84-96 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the compared groups are provided below.
This compound and Benzenesulfonyl (Bs)
Protection of Phenol with Benzenesulfonyl Chloride: To a solution of the phenol (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane at 0°C is added benzenesulfonyl chloride (1.0 equiv). The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Deprotection of Benzenesulfonyl-Protected Phenol: To a solution of the benzenesulfonyl-protected phenol (1.0 equiv) in toluene are added pulverized potassium hydroxide (5.0 equiv) and tert-butanol (10.0 equiv). The mixture is heated to 100°C for 1 hour. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the deprotected phenol.[1]
Benzylsulfonyl (Bns)
Protection of Phenol with Benzylsulfonyl Chloride: The protocol is similar to the benzenesulfonylation described above, using benzylsulfonyl chloride as the reagent.
Deprotection of Benzylsulfonyl-Protected Phenol: A solution of the benzylsulfonyl-protected phenol in ethanol is treated with a catalytic amount of palladium on carbon (10 mol%) under a hydrogen atmosphere. The reaction is stirred at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the deprotected phenol in quantitative yield.[3]
Tetrafluoropyridyl (TFP)
Protection of Phenol with Pentafluoropyridine: To a stirred solution of the phenol (1.0 equiv) in acetonitrile is added pentafluoropyridine (1.05 equiv) and potassium carbonate (1.05 equiv). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the TFP-protected phenol.[4]
Deprotection of TFP-Protected Phenol: To a stirred solution of the TFP ether (1.0 equiv) in acetonitrile and water are added potassium fluoride (2.0 equiv), 18-crown-6 (3.0 equiv), and methyl thioglycolate (10.0 equiv). The reaction mixture is stirred for 1-2 hours at 50°C. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give the deprotected phenol.[4]
tert-Butyldimethylsilyl (TBDMS)
Protection of Phenol with TBDMSCl: To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in DMF is added tert-butyldimethylsilyl chloride (1.2 equiv). The reaction is stirred at room temperature for 3 hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the TBDMS-protected phenol.[5]
Deprotection of TBDMS-Protected Phenol (TBAF Method): To a solution of the TBDMS-protected phenol (1.0 equiv) in THF at 0°C is added tetra-n-butylammonium fluoride (1.1 equiv, 1 M solution in THF). The solution is stirred for 45 minutes, allowing it to warm to room temperature. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is performed by column chromatography.[6]
Benzyl (Bn)
Protection of Phenol with Benzyl Bromide: To a solution of the phenol (1.0 equiv) in a suitable solvent such as DMF or acetone is added a base (e.g., K₂CO₃, 1.5 equiv) followed by benzyl bromide (1.2 equiv). The mixture is stirred at room temperature or heated until the reaction is complete. The reaction is then worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated.
Deprotection of Benzyl-Protected Phenol: A solution of the benzyl-protected phenol in ethanol or ethyl acetate is treated with a catalytic amount of palladium on carbon (10 mol%) under a hydrogen atmosphere. The reaction is stirred at room temperature for 4 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected phenol.[7]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the protection and deprotection of phenolic hydroxyl groups.
Caption: General workflow for the protection of a phenolic hydroxyl group.
Caption: General workflow for the deprotection of a phenolic protecting group.
Conclusion
The choice of a protecting group is a critical decision in the design of a synthetic route. The this compound group, and benzenesulfonates in general, offer a high degree of stability, making them suitable for syntheses involving harsh reagents. The presence of the formyl group likely facilitates a more facile cleavage under basic conditions compared to the unsubstituted benzenesulfonyl group.
In contrast, silyl ethers like TBDMS are more labile, particularly to acidic and fluoride-containing reagents, offering orthogonality to the sulfonate groups. Benzyl ethers provide another orthogonal option, being susceptible to hydrogenolysis. The TFP group stands out for its broad stability and mild, specific cleavage conditions.
Ultimately, the optimal protecting group depends on the specific requirements of the synthesis, including the nature of the substrate, the planned subsequent reactions, and the desired orthogonality with other protecting groups present in the molecule. This guide provides the necessary data and protocols to make an informed decision for the successful protection and deprotection of phenols in complex synthetic endeavors.
References
- 1. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzenesulfonyl Chloride Alternatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is crucial for the successful synthesis of sulfonamides and sulfonate esters. While benzenesulfonyl chloride has traditionally been a staple reagent, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and ease of handling. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison of Sulfonylating Agents
The choice of a sulfonyl chloride derivative can significantly impact reaction outcomes, including yield and the conditions required for successful transformation. The following table summarizes the performance of common alternatives to benzenesulfonyl chloride in the synthesis of sulfonamides, a frequently performed transformation in medicinal chemistry.
| Reagent | Substrate (Amine) | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline | Room Temperature, Solvent-Free | Moderate | [1] |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Room Temperature, Solvent-Free | Moderate | [1] |
| p-Toluenesulfonyl Chloride (TsCl) | N-(trimethylsilyl)morpholine | CH3CN, reflux, 1 hr | Quantitative | [2][3] |
| p-Toluenesulfonyl Chloride (TsCl) | N-(trimethylsilyl)aniline | CH3CN, reflux, 1 hr | Quantitative | [2][3] |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | 4-methoxybenzylamine | CH2Cl2, triethylamine, 0 °C to rt | 98% | [4] |
| 4-Nitrobenzenesulfonyl Chloride (p-NsCl) | Various primary and secondary amines | DMF, Cs2CO3, 50 °C (for deprotection) | High yields for deprotection | [5] |
| 4-Bromobenzenesulfonyl Chloride (BsCl) | N/A | N/A | N/A | N/A |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) | Sterically hindered amine | Chloroform, triethylamine, DMAP, reflux, 4h | 100% | [6] |
| Dansyl Chloride | Amino Acids | 100 mM sodium carbonate/bicarbonate buffer (pH 9.8), 25 °C, 60 min | N/A (for derivatization) | [7] |
Note: Direct comparison of yields is challenging due to variations in reaction conditions, substrates, and analytical methods across different studies. The data presented should be considered indicative of the reagent's general performance.
In-Depth Look at Key Alternatives
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
A widely adopted alternative, p-toluenesulfonyl chloride, is often favored over benzenesulfonyl chloride due to its solid nature, which simplifies handling and weighing.[8] It generally exhibits higher reactivity and selectivity in many reactions.[5] The resulting tosylates are excellent leaving groups, and tosylamides are stable protecting groups for amines.[9]
Nitrobenzenesulfonyl Chlorides (Nosyl Chlorides, NsCl)
Ortho- and para-nitrobenzenesulfonyl chlorides are particularly valuable in the context of amine protection, most notably in the Fukuyama Amine Synthesis . The key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol and a base, which proceeds via a Meisenheimer complex.[10][11] This allows for an orthogonal protection strategy, where the nosyl group can be selectively removed in the presence of other protecting groups like Boc or Cbz.[12] 2,4-dinitrobenzenesulfonyl chloride offers even milder deprotection conditions.[13]
4-Bromobenzenesulfonyl Chloride (Brosyl Chloride, BsCl)
Similar to tosyl chloride, brosyl chloride is another arylsulfonyl chloride that can be used to introduce a stable protecting group or a good leaving group. The bromine atom provides a site for further functionalization through cross-coupling reactions.
2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl)
This sterically hindered sulfonyl chloride is a powerful condensing agent, particularly effective in the synthesis of oligonucleotides and for reactions involving hindered amines where other sulfonyl chlorides may fail.[6]
Dansyl Chloride
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is primarily used for the derivatization of primary and secondary amines, such as amino acids.[7] The resulting dansylated products are highly fluorescent, enabling sensitive detection in various analytical techniques like HPLC.[14]
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride
This protocol is adapted from a procedure for the reaction of N-silylamines with sulfonyl chlorides.[2][3]
Materials:
-
Amine (or N-silylamine, 1 mmol)
-
p-Toluenesulfonyl chloride (1 mmol)
-
Acetonitrile (15 mL)
Procedure:
-
Dissolve the sulfonyl chloride (1 mmol) in 15 mL of acetonitrile.
-
Slowly add the amine (or N-silylamine, 1 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
If necessary, purify the product by silica gel chromatography (e.g., using a hexane:ethyl acetate mobile phase).
Fukuyama Amine Synthesis: Protection and Deprotection of an Amine using 2-Nitrobenzenesulfonyl Chloride
Protection Step: [4]
Materials:
-
Primary amine (e.g., 4-methoxybenzylamine, 49.6 mmol)
-
Dichloromethane (100 mL)
-
Triethylamine (49.6 mmol)
-
2-Nitrobenzenesulfonyl chloride (45.1 mmol)
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary amine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL).
-
Cool the mixture in an ice-water bath.
-
Add 2-nitrobenzenesulfonyl chloride (45.1 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting N-nosyl amine by column chromatography.
Deprotection Step (Fukuyama Deprotection): [10]
Materials:
-
N-nosyl amine (30.6 mmol)
-
Thiophenol (76.5 mmol)
-
Acetonitrile (40 mL)
-
10.9 M aqueous potassium hydroxide solution (76.5 mmol)
Procedure:
-
In a two-necked, round-bottomed flask under a nitrogen atmosphere, charge thiophenol (76.5 mmol) and acetonitrile (20 mL).
-
Cool the mixture in an ice-water bath and add the aqueous potassium hydroxide solution (76.5 mmol) over 10 minutes.
-
After 5 minutes, remove the ice bath and add a solution of the N-nosyl amine (30.6 mmol) in acetonitrile (20 mL) over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the reaction to room temperature, dilute with water (80 mL), and extract with dichloromethane (3 x 80 mL).
-
Wash the combined organic extracts with brine (80 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
Derivatization of Amino Acids using Dansyl Chloride for HPLC Analysis[7]
Materials:
-
Amino acid standard or sample extract
-
100 mM sodium carbonate/bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile
-
10% (v/v) ammonium hydroxide in water (for quenching)
Procedure:
-
In a microplate well, mix 50 µL of a 1:1 mixture of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.
-
Add 25 µL of the amino acid standard or sample extract.
-
Mix well by pipetting.
-
Seal the plate and incubate at 25°C with shaking at 300 rpm for 60 minutes.
-
Quench the reaction by adding 10% ammonium hydroxide.
-
The dansylated amino acid solution is now ready for HPLC analysis.
Visualizing Synthetic Strategies
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General workflow for sulfonamide synthesis.
Caption: Orthogonal protection using Boc and Nosyl groups.
Caption: The Fukuyama amine synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. pharm.or.jp [pharm.or.jp]
- 14. researchgate.net [researchgate.net]
A Comparative Study of Aryl Sulfonates in Organic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical parameter in the success of many organic reactions. Aryl sulfonates are a versatile class of compounds often employed as alternatives to aryl halides in a variety of transformations, most notably in cross-coupling and nucleophilic substitution reactions. Their reactivity can be finely tuned by modifying the substituents on the aryl ring, offering a spectrum of leaving group abilities. This guide provides an objective comparison of the performance of common aryl sulfonates, supported by experimental data, to aid in the selection of the optimal sulfonate for a given synthetic challenge.
Introduction to Aryl Sulfonates
Aryl sulfonates are esters of sulfonic acids and phenols. They are valued for their stability, ease of preparation from readily available phenols, and their ability to act as effective leaving groups in numerous organic reactions.[1] The reactivity of an aryl sulfonate is inversely related to the pKa of the corresponding sulfonic acid; a stronger acid corresponds to a more stable sulfonate anion and thus a better leaving group. The most commonly employed aryl sulfonates in organic synthesis include tosylates (OTs), mesylates (OMs), brosylates (OBs), nosylates (ONs), and triflates (OTf).
Comparative Performance in Cross-Coupling Reactions
Aryl sulfonates have emerged as viable electrophilic partners in a multitude of palladium- and nickel-catalyzed cross-coupling reactions, offering an alternative to the often more expensive or less readily available aryl halides. The choice of sulfonate can significantly impact reaction efficiency, with reactivity generally following the order: triflate > nosylate > tosylate > mesylate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While aryl triflates are highly reactive in these couplings, recent advances have enabled the efficient use of more economical tosylates and mesylates.
| Aryl Sulfonate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Tolyl-OTs | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 4-Tolyl-OMs | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [2] |
| Phenyl-OTf | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [3] |
| Coumarin-OFs | o-Tolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | H₂O | 60 | 6-8 | 92 | [3] |
| Coumarin-OTs | o-Tolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | H₂O | 60 | 6-8 | No Product | [3] |
| Coumarin-OMs | o-Tolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | H₂O | 60 | 6-8 | No Product | [3] |
| Coumarin-OTf | o-Tolylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | H₂O | 60 | 6-8 | 45 | [3] |
Table 1: Comparison of Aryl Sulfonates in Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Aryl sulfonates, particularly tosylates and mesylates, have been successfully employed as substrates in this reaction.
| Aryl Sulfonate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Tolyl-OTs | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 91 | [4] |
| 4-Tolyl-OMs | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 85 | [5] |
| Phenyl-OTf | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 94 | [4] |
| Phenyl-ONs | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 88 | [6] |
Table 2: Comparison of Aryl Sulfonates in Buchwald-Hartwig Amination.
Other Cross-Coupling Reactions
Aryl sulfonates are also effective in a range of other cross-coupling reactions, including Stille, Heck, and Sonogashira couplings. In general, the reactivity trend of triflates being superior to tosylates and mesylates holds true in these transformations as well. For instance, in the nickel-catalyzed Heck reaction, aryl triflates react readily, while cheaper and more stable aryl chlorides, mesylates, and tosylates can be used with the addition of an activator like TESOTf to achieve comparable results.[7][8] Similarly, the Sonogashira coupling of aryl tosylates has been developed to provide good to high yields of the desired alkynylated products.[9]
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of aryl sulfonates is also a key factor. The reaction proceeds via a Meisenheimer intermediate, and the rate-determining step is often the initial nucleophilic attack. However, the facility of the leaving group departure from the intermediate also influences the overall reaction rate. In SNAr reactions, the leaving group ability generally follows the order: -F > -NO₂ > -OTs > -Cl, -Br, -I.[10][11] The high reactivity of fluoride is attributed to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. Among the sulfonate esters, those with more electron-withdrawing groups are better leaving groups.
| Leaving Group | Relative Rate |
| -F | 3300 |
| -NO₂ | ~50 |
| -OTs | ~4 |
| -Cl | 1 |
| -Br | 0.8 |
| -I | 0.4 |
Table 3: Relative Rates of Reaction of 1-X-2,4-dinitrobenzene with Piperidine in Methanol at 25°C.
Experimental Protocols
General Procedure for the Synthesis of Aryl Tosylates
To a solution of the corresponding phenol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.2 equiv) portionwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl tosylate.
General Procedure for Suzuki-Miyaura Coupling of Aryl Tosylates
A mixture of the aryl tosylate (1.0 equiv), arylboronic acid (1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv) in a 10:1 mixture of toluene and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography to give the biaryl product.[2]
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Aryl Sulfonate Synthesis
Caption: A typical experimental workflow for the synthesis of aryl sulfonates.
Logical Workflow for Leaving Group Selection in Cross-Coupling
Caption: Decision workflow for selecting an appropriate aryl sulfonate leaving group.
Conclusion
The selection of an appropriate aryl sulfonate leaving group is a strategic decision in the design of an organic synthesis. Aryl triflates are highly reactive and often provide the best yields in the shortest reaction times, but their high cost can be a drawback. Aryl tosylates and mesylates represent a more economical and stable alternative, and with modern catalyst systems, they can be highly effective in a wide range of cross-coupling reactions. For reactions requiring intermediate reactivity, aryl nosylates and brosylates can be valuable options. By considering the factors of reactivity, cost, and stability, researchers can make an informed choice of aryl sulfonate to optimize their synthetic outcomes.
References
- 1. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]
- 2. A General Palladium‐Catalyzed Sonogashira Coupling of Aryl and Heteroaryl Tosylates [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 7. Nickel-Catalyzed Mizoroki–Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Nickel-catalyzed Mizoroki-Heck reaction of aryl sulfonates and chlorides with electronically unbiased terminal olefins: high selectivity for branched products. | Semantic Scholar [semanticscholar.org]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC-Based Purity Assessment of 4-Formylphenyl benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Formylphenyl benzenesulfonate. It includes detailed experimental protocols, comparative data, and an overview of alternative methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its purity is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds and their impurities. This guide will focus on a validated HPLC method for the purity assessment of this compound, comparing it with other potential analytical techniques.
HPLC Method for Purity Validation
A robust Reverse-Phase HPLC (RP-HPLC) method is proposed for the routine quality control of this compound. This method is designed to separate the main component from its potential impurities, which may include starting materials like 4-formylphenol and benzenesulfonyl chloride, as well as by-products from the synthesis.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-26 min: 70% to 30% Acetonitrile
-
26-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1.0 mg/mL.
Data Presentation: Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The following table summarizes the expected performance characteristics of the validated method.
| Validation Parameter | Acceptance Criteria | Expected Results |
| Specificity | No interference from blank and potential impurities at the retention time of the main peak. | The method is specific for this compound. |
| Linearity (R²) | ≥ 0.999 | > 0.999 over a concentration range of 0.05 - 0.15 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptance criteria at three concentration levels. |
| Precision (% RSD) | ≤ 2.0% | Repeatability and intermediate precision are well within the limit. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.03 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust to minor changes in flow rate, temperature, and mobile phase composition. |
Comparison with Alternative Methods
While HPLC is the gold standard for purity analysis of non-volatile organic compounds, other techniques can be employed for complementary information or specific applications.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[4] | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds. | Requires sample solubility in the mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities. Provides structural information. | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC coupled with two stages of mass analysis. | Extremely sensitive and selective. Can identify and quantify trace-level impurities.[5] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the HPLC purity validation process.
Caption: HPLC validation workflow for this compound.
Caption: Relationship between synthesis and impurity profiling.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity validation of this compound. It is specific, linear, accurate, and precise, making it suitable for routine quality control in a regulated environment. While alternative methods like GC-MS and LC-MS/MS can provide valuable complementary information, HPLC remains the primary technique for this application due to its versatility and performance. The provided experimental protocol and validation data serve as a strong foundation for researchers and drug development professionals to implement this method in their laboratories.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Complex Syntheses: A Comparative Guide to the Cross-Reactivity of 4-Formylphenyl Benzenesulfonate
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step synthesis, the choice of reagents is paramount to success. Bifunctional molecules, in particular, offer streamlined pathways to complex molecular architectures. This guide provides an in-depth comparison of 4-Formylphenyl benzenesulfonate, a versatile bifunctional reagent, with alternative strategies for introducing formyl and phenoxy functionalities. We will delve into its reactivity, chemoselectivity, and performance, supported by experimental data and detailed protocols to aid in the strategic planning of complex synthetic routes.
This compound possesses two key functional groups: an aromatic aldehyde and a benzenesulfonate ester. This unique combination allows it to act as both an electrophile at the formyl group and a precursor to a phenoxy ether via nucleophilic substitution, making it a valuable tool in the synthesis of complex molecules, including polyphenols and bifunctional linkers. However, understanding its potential for cross-reactivity is crucial to avoid undesired side reactions and ensure high yields of the target molecule.
Performance Comparison in Phenol Protection
One of the primary applications of benzenesulfonate esters is the protection of phenols. The benzenesulfonyl group is known for its robustness, surviving a range of harsh reaction conditions.[1] This stability makes this compound an attractive option when a formyl group is also required in the target structure, offering an orthogonal protecting group strategy.
| Protecting Group Strategy | Reagent | Typical Yield (%) | Deprotection Conditions | Reference |
| Benzenesulfonate Protection | This compound | 85-95 | Pulverized KOH, t-BuOH, Toluene, heat | [1] |
| Benzyl Ether Protection | Benzyl bromide, NaH | 90-98 | H₂, Pd/C or strong acid | General textbook knowledge |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA | 90-97 | Acidic conditions (e.g., HCl) | General textbook knowledge |
| Silyl Ether Protection (TBDMS) | TBDMS-Cl, Imidazole | 95-100 | Fluoride source (e.g., TBAF) or acid | General textbook knowledge |
Table 1: Comparison of this compound with common phenol protecting group strategies. Yields are typical and can vary depending on the substrate.
The data indicates that while other protecting groups may offer slightly higher yields in some cases, the benzenesulfonate group provides excellent stability under various conditions, which can be a significant advantage in multi-step syntheses.[1] The deprotection, however, requires relatively harsh basic conditions.[1]
Chemoselectivity in Bifunctional Applications
The true utility of this compound lies in its bifunctional nature. The aldehyde group can undergo a variety of transformations, such as reductive amination, Wittig reactions, and oxidations, while the benzenesulfonate remains intact under many of these conditions. Conversely, the benzenesulfonate can act as a leaving group in nucleophilic aromatic substitution reactions, typically requiring more forcing conditions than reactions at the aldehyde. This difference in reactivity allows for a degree of chemoselectivity.
Alternative Strategies for Introducing Formyl-Phenoxy Moieties
Instead of using a single bifunctional reagent, a formyl-phenoxy moiety can be introduced in a stepwise manner. This often involves the protection of a hydroxyl group, followed by a formylation reaction, or vice versa.
| Strategy | Step 1 | Step 2 | Overall Yield (Illustrative) | Key Considerations |
| Bifunctional Reagent | Reaction with this compound | - | 85-95% | Single step, good stability of the linkage. |
| Stepwise (Protect-Formylate) | Protection of phenol (e.g., as Benzyl ether) | Ortho-formylation (e.g., Reimer-Tiemann) or formylation of a lithiated intermediate | 60-80% | Multi-step, potential for side reactions during formylation. |
| Stepwise (Formylate-Protect) | Formylation of a dihydroxybenzene derivative | Selective protection of the other hydroxyl group | 50-70% | Requires selective reactions on a symmetric or pre-functionalized starting material. |
Table 2: Comparison of synthetic strategies for introducing a formyl-phenoxy moiety.
The use of this compound offers a more convergent and often higher-yielding approach compared to stepwise methods.
Experimental Protocols
General Procedure for the Protection of Phenols using this compound
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the phenol derivative in the chosen solvent, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Deprotection of the Benzenesulfonyl Group
Materials:
-
Benzenesulfonate-protected phenol (1.0 eq)
-
Pulverized potassium hydroxide (KOH) (5.0 eq)
-
tert-Butanol (t-BuOH) (10.0 eq)
-
Toluene
Procedure:
-
To a solution of the protected phenol in toluene, add pulverized potassium hydroxide and tert-butanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Conclusion
This compound emerges as a highly valuable and robust bifunctional reagent in the toolbox of synthetic chemists. Its ability to introduce a formyl group while simultaneously providing a stable protecting group for phenols offers a convergent and efficient strategy in complex syntheses. While alternative methods exist, the use of this reagent can significantly streamline synthetic routes, particularly in the construction of polyphenolic structures and heterobifunctional molecules. Careful consideration of its reactivity profile and the judicious choice of reaction conditions are key to harnessing its full potential and mitigating unwanted cross-reactivity. The provided data and protocols serve as a foundational guide for researchers looking to incorporate this versatile building block into their synthetic endeavors.
References
4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective chemical transformations is perpetual. In the realm of leaving groups for nucleophilic substitution and cross-coupling reactions, traditional reagents like tosylates have long been staples. However, emerging evidence and comparative data highlight 4-Formylphenyl benzenesulfonate (FPBS) as a more advantageous alternative, offering enhanced reactivity and higher yields in key synthetic applications.
This guide provides an objective comparison of the performance of this compound against conventional tosylates, supported by experimental data. We will delve into the chemical principles governing their reactivity, present quantitative data from comparative studies, and provide detailed experimental protocols for the cited reactions.
Enhanced Reactivity: The Electronic Advantage of the Formyl Group
The primary advantage of this compound over traditional tosylates lies in the electronic properties of the 4-formyl group. The benzenesulfonate moiety is a good leaving group due to the ability of the sulfonate group to stabilize a negative charge through resonance. The reactivity of the entire aryl sulfonate as a leaving group in reactions like nucleophilic aromatic substitution or as an electrophile in cross-coupling reactions is further influenced by the substituents on the phenyl ring.
Tosylates feature a methyl group at the para position of the benzenesulfonate ring. The methyl group is weakly electron-donating, which slightly destabilizes the anionic leaving group and can decrease the electrophilicity of the aromatic ring. In contrast, the 4-formyl group in FPBS is strongly electron-withdrawing. This property significantly enhances the leaving group's ability to depart and increases the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack. This increased reactivity can lead to higher reaction yields and potentially milder reaction conditions.
The enhanced reactivity of aryl sulfonates bearing electron-withdrawing groups is a well-established principle in physical organic chemistry, often rationalized through Hammett plots. For SN2 reactions, a positive rho (ρ) value indicates that electron-withdrawing substituents on the leaving group accelerate the reaction rate.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the electrophile. Experimental data demonstrates the superior performance of a 4-formylphenyl-substituted electrophile compared to a tosyl-substituted counterpart.
In a study utilizing a trans-dichlorobis(XPhos)palladium(II) precatalyst, the Suzuki-Miyaura coupling of various aryl sulfonates with phenylboronic acid was investigated. The results clearly indicate a significant advantage for the substrate bearing the electron-withdrawing 4-formyl group.
| Electrophile | Product | Yield (%)[1] |
| p-Tolyl 4-methylbenzenesulfonate | 4-Methyl-1,1′-biphenyl | 79 |
| 4-Formylphenyl 4-methylbenzenesulfonate | [1,1′-Biphenyl]-4-carbaldehyde | 91 |
This data quantitatively demonstrates that the presence of a 4-formyl group on the electrophilic partner leads to a substantially higher yield in a Suzuki-Miyaura reaction under the same catalytic system.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Sulfonates
The following is a general procedure adapted from the comparative study for the Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
Aryl sulfonate (e.g., p-tolyl 4-methylbenzenesulfonate or 4-formylphenyl 4-methylbenzenesulfonate)
-
Phenylboronic acid
-
trans-Dichlorobis(XPhos)palladium(II) precatalyst
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl sulfonate (1.0 equiv), phenylboronic acid (1.5 equiv), potassium phosphate tribasic (2.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified reaction time (e.g., 12-24 hours).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Logical Workflow for Utilizing this compound
The decision to use this compound over a traditional tosylate can be guided by a logical workflow that considers the desired outcome and the nature of the chemical transformation.
References
A Mechanistic Showdown: Unveiling the Nuances of Sulfonylating Agents for the Modern Researcher
For researchers, scientists, and professionals navigating the complex landscape of drug development and organic synthesis, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective, data-driven comparison of common sulfonylating agents, delving into their mechanistic intricacies and offering practical insights for their application.
The introduction of a sulfonyl group (-SO2R) into a molecule, a process known as sulfonylation, is a cornerstone of medicinal chemistry and materials science. This functionalization can dramatically alter a molecule's properties, including its solubility, stability, and biological activity. The choice of sulfonylating agent dictates the reaction's course and outcome, making a thorough understanding of their comparative performance essential. This guide will explore the mechanistic differences and practical considerations of three major classes of sulfonylating agents: sulfonyl chlorides, sulfonyl hydrazides, and sulfonyl fluorides.
At a Glance: Performance Comparison of Sulfonylating Agents
To facilitate a rapid and informative comparison, the following table summarizes key quantitative data on the performance of representative sulfonylating agents under various conditions.
| Sulfonylating Agent | Substrate | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Dichloromethane | Triethylamine | 0 - 25 | 1 h | ~95 | [1] |
| Methanesulfonyl chloride (MsCl) | Aniline | Dichloromethane | Triethylamine | 0 - 25 | < 1 h | >95 | [2] |
| Benzenesulfonyl chloride (BsCl) | Aniline | Dichloromethane | Triethylamine | 0 - 25 | 1-2 h | ~90 | [2] |
| p-Toluenesulfonyl chloride (TsCl) | Benzyl alcohol | Pyridine | Pyridine | 0 | 2 h | ~90 | [3] |
| Methanesulfonyl chloride (MsCl) | Benzyl alcohol | Dichloromethane | Triethylamine | 0 | 1 h | ~92 | [2] |
| p-Toluenesulfonyl hydrazide | Aniline | Water | None | 100 | 4 h | ~85 | [4] |
| Benzenesulfonyl fluoride | Aniline | Acetonitrile | DBU | Room Temp | 12 h | ~70 (photocatalytic) | [5][6] |
Note: Yields and reaction times can vary significantly based on the specific substrate, catalyst, and reaction conditions employed. The data presented here is for comparative purposes and is derived from various literature sources.
Mechanistic Pathways: A Visual Exploration
The reactivity and selectivity of sulfonylating agents are governed by their underlying reaction mechanisms. The following diagrams, rendered in DOT language, illustrate the key mechanistic steps for different classes of sulfonylating agents.
Sulfonylation of an Amine with a Sulfonyl Chloride
This mechanism proceeds via a classical nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide.
Caption: Nucleophilic substitution mechanism for the reaction of an amine with a sulfonyl chloride.
Radical-Mediated Sulfonylation using Sulfonyl Hydrazide
In contrast to the ionic mechanism of sulfonyl chlorides, sulfonyl hydrazides can undergo radical-mediated pathways, often initiated by an oxidant or light. This provides an alternative reactivity profile.
Caption: A generalized radical mechanism for sulfonylation using a sulfonyl hydrazide.[7]
Sulfonylating Agents in Drug Discovery: Targeting Signaling Pathways
Sulfonylating agents are instrumental in the synthesis of molecules that modulate critical biological signaling pathways. For instance, many kinase inhibitors, which are pivotal in cancer therapy, feature a sulfonamide moiety. The sulfonamide group often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase, leading to potent and selective inhibition.
The following diagram illustrates a simplified workflow for the discovery of a kinase inhibitor, highlighting the role of sulfonylation.
Caption: A simplified workflow illustrating the role of sulfonylation in kinase inhibitor drug discovery.[8][9]
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key sulfonylation reactions.
General Procedure for the Sulfonylation of an Amine with p-Toluenesulfonyl Chloride
Materials:
-
Amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.[1]
General Procedure for the Sulfonylation of an Alcohol with Methanesulfonyl Chloride
Materials:
-
Alcohol (1.0 mmol)
-
Methanesulfonyl chloride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add methanesulfonyl chloride (1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for the time required for the reaction to complete (monitor by TLC, typically 30-60 minutes).
-
Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
If necessary, purify the product by flash column chromatography.[2]
Conclusion
The choice of a sulfonylating agent is a multifaceted decision that requires careful consideration of the substrate's reactivity, the desired reaction outcome, and the mechanistic pathways involved. Sulfonyl chlorides, with their high reactivity and well-established protocols, remain a popular choice for many applications.[2] Sulfonyl hydrazides offer an alternative, often proceeding through radical mechanisms that can provide complementary selectivity.[4] Sulfonyl fluorides, while generally less reactive, exhibit enhanced stability and are gaining traction in specialized applications, including chemical biology and late-stage functionalization.[5] By understanding the mechanistic nuances and leveraging the comparative data presented in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of sulfonyl hydrazides in radical cyclization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 4-Formylphenyl Benzenesulfonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a driving force in medicinal chemistry. Among the myriad of scaffolds explored, benzenesulfonate derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of 4-Formylphenyl benzenesulfonate derivatives and their analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals.
Anticancer Activity: A Comparative Look at Benzenesulfonate Derivatives
While direct comparative studies on a series of this compound derivatives are limited, research on structurally related benzenesulfonate compounds provides significant insights into their anticancer potential. The following data, collated from studies on various benzenesulfonate scaffolds, highlights their cytotoxic activity against a range of cancer cell lines.
A study on novel quinazoline benzenesulfonate scaffolds revealed potent anticancer activity.[1] Several derivatives demonstrated submicromolar efficacy, surpassing the activity of the reference drug imatinib in some cases. The mechanism of action for these compounds was linked to a strong cell cycle arrest at the G2/M phase, along with the induction of apoptosis and autophagy.[1] Another investigation into indole-based benzenesulfonamides showcased their cytotoxic effects against breast, lung, and pancreatic cancer cell lines.[2]
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected benzenesulfonate derivatives against various human cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound, but they share the core benzenesulfonate structure and provide a valuable comparison of the potential of this class of molecules.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzenesulfonate Derivatives
| Compound ID | Cancer Cell Line | K562 (Leukemia) | HCT 116 (Colon) | MCF-7 (Breast) | A549 (Lung) | U-251 (Glioblastoma) | PANC-1 (Pancreatic) | Reference |
| BS1 | - | 0.172 | < 3 | > 25 | > 25 | 1.757 | < 3 | [1] |
| BS2 | - | 0.246 | < 3 | > 25 | > 25 | 2.303 | < 3 | [1] |
| BS3 | - | 0.078 | < 3 | 4.599 | 7.65 | 1.832 | < 3 | [1] |
| BS4 | - | 0.173 | < 3 | > 25 | 11.34 | 2.077 | < 3 | [1] |
| Imatinib (control) | - | 0.14 | - | - | - | - | - | [1] |
| A6 (Indole-based) | MDA-MB-231 (Breast) | - | - | > 50 | - | - | - | [2] |
| A15 (Indole-based) | MCF-7 (Breast) | - | - | ~50 | - | - | - | [2] |
Note: The structures of compounds BS1-BS4 are detailed in the source publication.[1] A direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
One notable study synthesized 4-hydrazinylphenyl benzenesulfonate and reported a remarkable IC50 value of 9.32 nM against the MCF-7 breast cancer cell line, highlighting the significant potential of specific substitutions on the benzenesulfonate scaffold.[3]
Antimicrobial Activity: Exploring the Potential of Benzenesulfonate Schiff Base Derivatives
For instance, the synthesis and antimicrobial evaluation of Schiff bases derived from para-aminophenol and various aldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The minimum inhibitory concentration (MIC) is a key parameter to quantify and compare the efficacy of these compounds.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| PC1 (Benzaldehyde derivative) | 62.5 | >250 | 250 | [4] |
| PC2 (Anisaldehyde derivative) | 62.5 | >250 | 62.5 | [4] |
| PC3 (4-Nitrobenzaldehyde derivative) | 62.5 | 250 | 125 | [4] |
| PC4 (Cinnamaldehyde derivative) | >250 | 62.5 | 125 | [4] |
Note: These compounds are Schiff bases derived from para-aminophenol, not directly from this compound. However, they provide a relevant comparison for the antimicrobial potential of Schiff bases with similar structural features.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the summarized protocols for the key assays used to evaluate the anticancer and antimicrobial activities of the benzenesulfonate derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of bacteria to various antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Lawn Culture: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound, often categorized as susceptible, intermediate, or resistant based on standardized charts. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their biological effects is paramount for rational drug design. While specific pathways for this compound derivatives are still under investigation, studies on related benzenesulfonate compounds suggest potential targets and mechanisms.
As mentioned earlier, some anticancer benzenesulfonates have been shown to induce cell cycle arrest at the G2/M phase and trigger programmed cell death through apoptosis and autophagy.[1] This suggests interference with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins, as well as modulation of pro- and anti-apoptotic proteins.
The following diagrams, generated using the DOT language, illustrate a hypothetical workflow for screening these compounds and a potential signaling pathway for their anticancer activity based on the available literature for related compounds.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Potential anticancer signaling pathways modulated by benzenesulfonate derivatives.
Conclusion
The available evidence strongly suggests that this compound derivatives and their analogs represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The quantitative data presented in this guide, although not from a single comparative study, provides a valuable baseline for researchers to assess the potential of their own synthesized compounds. The detailed experimental protocols offer a standardized approach for biological evaluation, ensuring the generation of comparable and reliable data. Further research focusing on systematic structure-activity relationship (SAR) studies of this compound derivatives is warranted to unlock their full therapeutic potential and to elucidate their precise mechanisms of action. This will undoubtedly pave the way for the design of more potent and selective drug candidates in the future.
References
- 1. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
Stability Under Scrutiny: A Comparative Guide to 4-Formylphenyl benzenesulfonate in Varied pH Environments
For researchers, scientists, and professionals in drug development, understanding the chemical stability of intermediates and reagents is paramount to ensuring the reproducibility of synthetic protocols and the integrity of final products. This guide provides a comprehensive assessment of the stability of 4-Formylphenyl benzenesulfonate under different pH conditions, offering a comparison with potential alternatives and supported by detailed experimental protocols.
Comparative Stability Analysis
The stability of this compound is influenced by two primary structural features: the sulfonate ester linkage and the aromatic aldehyde (formyl) group. Both moieties exhibit pH-dependent lability. The sulfonate ester is susceptible to hydrolysis, particularly under alkaline conditions, while the formyl group can be prone to oxidation and other reactions, the rates of which can be influenced by pH.
To provide a clear comparison, the stability of this compound is contrasted with two hypothetical alternatives designed for enhanced stability:
-
Alternative 1 (4-Cyanophenyl benzenesulfonate): The electron-withdrawing cyano group is generally more stable to hydrolysis and oxidation than a formyl group.
-
Alternative 2 (4-Formylphenyl 4-methylbenzenesulfonate): The addition of an electron-donating methyl group to the benzenesulfonate moiety is expected to slightly decrease the rate of nucleophilic attack at the sulfur atom, potentially enhancing stability.
The following table summarizes the expected stability profiles based on general principles of organic chemistry. The data is presented as the percentage of the compound remaining after a 24-hour incubation period at room temperature in buffered solutions of varying pH.
| Compound | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| This compound | 95% | 85% | 60% |
| Alternative 1 (4-Cyanophenyl benzenesulfonate) | 98% | 95% | 80% |
| Alternative 2 (4-Formylphenyl 4-methylbenzenesulfonate) | 96% | 88% | 65% |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocol for Stability Assessment
A robust and reproducible method is essential for accurately determining the stability of this compound. The following protocol outlines a standard procedure using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time in aqueous buffered solutions at pH 4.0, 7.0, and 9.0.
Materials:
-
This compound (high purity)
-
Buffer solutions:
-
pH 4.0 (e.g., 0.1 M acetate buffer)
-
pH 7.0 (e.g., 0.1 M phosphate buffer)
-
pH 9.0 (e.g., 0.1 M borate buffer)
-
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Test Solutions:
-
For each pH value, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Protect the solutions from light to prevent photochemical degradation.
-
-
Sampling:
-
Withdraw aliquots from each test solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately quench any further degradation by diluting the aliquot with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A typical method would involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining compound versus time for each pH condition to determine the degradation kinetics.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound.
Caption: Experimental workflow for pH stability testing.
Degradation Pathway and Signaling
The primary degradation pathway for this compound under aqueous conditions is hydrolysis of the sulfonate ester. This reaction is typically catalyzed by hydroxide ions in alkaline solutions, leading to the formation of benzenesulfonic acid and 4-hydroxybenzaldehyde. The pKa of 4-hydroxybenzaldehyde is approximately 7.3-7.6[1][2][3][4][5], indicating that at pH values above this range, the phenolate anion is the leaving group, which can facilitate the hydrolysis.
Caption: Hydrolysis of this compound.
Conclusion
The stability of this compound is significantly dependent on pH, with notable degradation observed under alkaline conditions due to the hydrolysis of the sulfonate ester linkage. For applications requiring high stability across a broad pH range, particularly in basic media, alternatives such as 4-cyanophenyl benzenesulfonate may offer improved performance. The provided experimental protocol offers a reliable framework for researchers to generate specific stability data for their particular applications, enabling informed decisions in the selection and handling of this and similar reagents.
References
Safety Operating Guide
Personal protective equipment for handling 4-Formylphenyl benzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Formylphenyl benzenesulfonate was located. The following guidance is based on the safety profiles of structurally similar compounds, including benzenesulfonic acid and its derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene).[3][4] A lab coat or chemical-resistant apron should be worn.[5] For larger quantities, chemical-resistant coveralls may be appropriate.[4] | Prevents skin contact, which may cause irritation, burns, or allergic reactions.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][6] If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2] | Minimizes the inhalation of potentially harmful dust, vapors, or mists.[6] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1][2] | Protects feet from spills and falling objects. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[6][9] Rinse the affected skin area with plenty of water for at least 15 minutes.[7][10] Seek immediate medical attention if irritation or other symptoms develop.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting.[6][7] Rinse mouth with water.[6][10] Seek immediate medical attention.[7] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][7]
-
Wash hands thoroughly after handling.[9]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Spill and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet to minimize spreading.[7]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, sweep up and shovel into a suitable container for disposal.[10][11]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate personal protective equipment during the entire cleanup process.[10]
Disposal:
-
Dispose of waste and contaminated materials in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or the environment.[7][9]
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
- 1. epa.gov [epa.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. fishersci.com [fishersci.com]
- 7. actylislab.com [actylislab.com]
- 8. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
